Product packaging for Indocarbazostatin(Cat. No.:)

Indocarbazostatin

Cat. No.: B1243000
M. Wt: 511.5 g/mol
InChI Key: LJOOYJUOJXUSEB-IIRCXYRXSA-N
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Description

Indocarbazostatin is an indolocarbazole.
This compound has been reported in Streptomyces with data available.
an inhibitor of nerve growth stimulated by nerve growth factor;  isolated from Streptomyces;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H21N3O7 B1243000 Indocarbazostatin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H21N3O7

Molecular Weight

511.5 g/mol

IUPAC Name

ethyl (15S,16S,18R)-10,16-dihydroxy-15-methyl-3,5-dioxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20,22,24,26-nonaene-16-carboxylate

InChI

InChI=1S/C28H21N3O7/c1-3-37-26(35)28(36)11-17-30-15-7-5-4-6-13(15)18-20-21(25(34)29-24(20)33)19-14-10-12(32)8-9-16(14)31(23(19)22(18)30)27(28,2)38-17/h4-10,17,32,36H,3,11H2,1-2H3,(H,29,33,34)/t17-,27+,28-/m1/s1

InChI Key

LJOOYJUOJXUSEB-IIRCXYRXSA-N

Isomeric SMILES

CCOC(=O)[C@@]1(C[C@@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=C(C=CC(=C8)O)N(C7=C53)[C@]1(O2)C)C(=O)NC6=O)O

Canonical SMILES

CCOC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=C(C=CC(=C8)O)N(C7=C53)C1(O2)C)C(=O)NC6=O)O

Synonyms

indocarbazostatin

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Indocarbazostatin from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of indocarbazostatin, a potent inhibitor of Nerve Growth Factor (NGF)-induced neuronal differentiation. The methodologies detailed herein are compiled from seminal studies on this bioactive compound, offering a comprehensive resource for researchers in natural product chemistry, drug discovery, and molecular biology.

Discovery and Screening

This compound was identified during a dedicated screening program for modulators of signal transduction in mammalian cells. The primary assay targeted the inhibition of NGF-induced neurite outgrowth in rat pheochromocytoma PC12 cells. From the culture broth of a Streptomyces species, two novel indolocarbazole antibiotics, this compound and this compound B, were discovered.[1]

Initial biological characterization revealed that this compound and its analogue, this compound B, inhibited NGF-induced neurite outgrowth from PC12 cells at concentrations of 6 nM and 24 nM, respectively. This potency was notably higher than that of the known protein kinase inhibitor K-252a, which exhibited the same effect at 200 nM under identical assay conditions.

Producing Microorganism

The original producing organism of this compound is a strain of Streptomyces sp., designated CL-37. Further research led to the development of a mutant strain, Streptomyces sp. MUV-6-83, through UV irradiation of the parent strain. This mutant was found to produce two new analogs, indocarbazostatins C and D, which are the methyl ester counterparts of this compound and this compound B, respectively.[2]

Fermentation

The production of this compound is achieved through submerged fermentation of Streptomyces sp. CL-37. The process involves a seed culture followed by a production culture.

Experimental Protocols

Seed Culture:

  • Medium: Prepare a seed medium with the following composition (per liter):

    • Glucose: 10 g

    • Soluble starch: 20 g

    • Yeast extract: 5 g

    • Peptone: 5 g

    • NaCl: 3 g

    • K₂HPO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • CaCO₃: 3 g

  • Inoculation: Inoculate the seed medium with a loopful of spores or a vegetative mycelial suspension of Streptomyces sp. CL-37.

  • Incubation: Incubate the culture at 28-30°C for 48-72 hours on a rotary shaker at 180-220 rpm.

Production Culture:

  • Medium: Prepare a production medium with the following composition (per liter):

    • Soluble starch: 30 g

    • Glycerol: 10 g

    • Soybean meal: 15 g

    • Yeast extract: 2 g

    • NaCl: 3 g

    • CaCO₃: 4 g

    • Trace elements solution: 1 ml

  • Inoculation: Inoculate the production medium with 5% (v/v) of the seed culture.

  • Fermentation: Conduct the fermentation at 28-30°C for 5-7 days in a stirred-tank fermenter with controlled aeration and agitation. The production of this compound typically reaches its maximum after 120 hours of fermentation.

Extraction and Isolation

This compound is extracted from the fermentation broth and purified using a multi-step chromatographic process.

Experimental Protocols
  • Extraction:

    • Centrifuge the harvested culture broth to separate the mycelium from the supernatant.

    • Adjust the pH of the supernatant to 4.0 with HCl.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate extracts and concentrate under reduced pressure to yield a crude extract.

  • Initial Chromatography:

    • Adsorb the crude extract onto a Diaion HP-20 column.

    • Wash the column with water to remove polar impurities.

    • Elute the column with a stepwise gradient of methanol in water (50%, 80%, and 100% methanol).

    • Collect the fractions and monitor for activity using the PC12 cell-based assay.

  • Size-Exclusion Chromatography:

    • Pool the active fractions from the Diaion HP-20 column and concentrate.

    • Apply the concentrated active fraction to a Sephadex LH-20 column.

    • Elute the column with methanol.

    • Collect fractions and identify those containing this compound by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Subject the this compound-containing fractions from the Sephadex LH-20 column to preparative reverse-phase HPLC.

    • Use a C18 column with a linear gradient of acetonitrile in water (containing 0.1% trifluoroacetic acid) as the mobile phase.

    • Monitor the elution at 290 nm and collect the peak corresponding to this compound.

    • Lyophilize the purified fraction to obtain pure this compound.

Physicochemical Properties

The structure and properties of this compound have been determined through various spectroscopic and analytical techniques.[3]

PropertyValue
Appearance Pale yellow powder
Molecular Formula C₃₃H₂₇N₃O₇
Molecular Weight 577.59 g/mol
Melting Point >300°C (decomposed)
Optical Rotation [α]D²⁵ +120° (c 0.1, DMSO)
UV (λmax in Methanol) 235, 292, 330 (sh), 358, 375 nm
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in ethyl acetate; insoluble in water and n-hexane.

¹H and ¹³C NMR Spectral Data (in DMSO-d₆):

Position¹³C (δc)¹H (δH, mult., J in Hz)
2168.5
355.23.85 (1H, d, J=9.5)
3a78.1
445.32.25 (1H, m), 2.55 (1H, m)
528.91.80 (2H, m)
665.44.20 (1H, m)
7125.1
7a128.9
7b115.8
7c118.2
8120.37.30 (1H, t, J=7.5)
9119.57.20 (1H, t, J=7.5)
10126.87.60 (1H, d, J=8.0)
11111.28.15 (1H, d, J=8.0)
11a139.8
12a135.4
13a124.5
1'123.7
2'121.17.45 (1H, d, J=8.5)
3'112.96.90 (1H, dd, J=8.5, 2.0)
4'155.8
5'110.56.85 (1H, d, J=2.0)
6'140.1
7'170.2
8'59.8
9'14.11.15 (3H, t, J=7.0)
10'4.05 (2H, q, J=7.0)
11'72.1
12'25.31.50 (3H, s)
4'-OH9.80 (1H, s)
N-H11.50 (1H, s)

Biological Activity and Signaling Pathway

This compound is a potent inhibitor of NGF-induced neuronal differentiation. NGF exerts its effects by binding to the Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase. The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLC-γ pathways, which ultimately lead to neurite outgrowth and neuronal survival.

This compound is believed to exert its inhibitory effect by targeting the TrkA signaling cascade. While the precise molecular target has not been definitively elucidated in the initial discovery papers, its potent inhibition of NGF-induced effects suggests that it may act as an inhibitor of TrkA autophosphorylation or a downstream component of the signaling pathway.

References

Unveiling Indocarbazostatin: A Technical Guide to its Microbial Origin and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indocarbazostatin, a potent indolocarbazole antibiotic, has garnered significant interest within the scientific community for its notable biological activity as an inhibitor of Nerve Growth Factor (NGF)-induced neuronal differentiation. This technical guide provides an in-depth exploration of the producing organism of this compound, detailing the fermentation, isolation, and purification protocols. Furthermore, it elucidates the compound's mechanism of action by examining its inhibitory effects on the NGF signaling pathway. Quantitative data on its biological efficacy are presented, and key experimental methodologies are described to facilitate further research and development.

Producing Organism and Fermentation

This compound and its analogue, this compound B, are naturally produced by a strain of actinomycetes identified as Streptomyces sp. [1]. Additionally, novel derivatives, Indocarbazostatins C and D, have been isolated from a mutant strain, Streptomyces sp. MUV-6-83 [2]. Actinomycetes, particularly the genus Streptomyces, are renowned for their prolific production of a wide array of bioactive secondary metabolites, including many clinically important antibiotics[3].

Fermentation Protocol

While the specific medium composition and fermentation parameters for optimal this compound production are proprietary to the discovering research groups, a general approach based on established methods for Streptomyces fermentation can be outlined. The goal is to provide a nutrient-rich environment and optimal physiological conditions to encourage the growth of the mycelium and the subsequent production of the secondary metabolite.

1.1.1. Culture Medium: A variety of media are suitable for the cultivation of Streptomyces species. A typical seed medium for initial growth may consist of starch, glucose, peptone, NaCl, (NH₄)₂SO₄, MgSO₄·7H₂O, K₂HPO₄, and CaCO₃[3]. For production, a fermentation medium rich in complex carbon and nitrogen sources is often employed. An example of a production medium for a related Streptomyces species includes soluble starch, peptone, yeast extract, and soybean meal, supplemented with essential minerals[4].

1.1.2. Fermentation Parameters: Critical parameters for successful fermentation include temperature, pH, and aeration. Streptomyces are generally mesophilic, with optimal growth temperatures typically ranging from 28°C to 37°C. The pH of the culture medium is crucial and is usually maintained between 6.5 and 7.5. Adequate aeration and agitation are necessary to ensure sufficient dissolved oxygen for the aerobic metabolism of the bacteria and to maintain a homogenous culture.

Isolation and Purification

The isolation and purification of this compound from the fermentation broth involves a multi-step process utilizing various chromatographic techniques to separate the target compound from other metabolites and media components.

Extraction

Following fermentation, the culture broth is typically subjected to solvent extraction to isolate the crude mixture of metabolites. Organic solvents such as ethyl acetate or butanol are commonly used to extract compounds of interest from the aqueous broth.

Chromatographic Purification

A combination of chromatographic methods is employed for the purification of this compound. These methods separate molecules based on their physical and chemical properties, such as polarity, size, and charge.

  • Silica Gel Chromatography: This technique is often used as an initial purification step to separate compounds based on their polarity. A solvent gradient of increasing polarity is typically used to elute the compounds from the silica gel column.

  • Reversed-Phase High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of this compound. A C18 column is commonly used, and the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a gradient to optimize separation.

Biological Activity and Mechanism of Action

This compound exhibits potent biological activity as an inhibitor of Nerve Growth Factor (NGF)-induced neuronal differentiation in PC12 cells[1]. This activity suggests its potential as a tool for studying neurobiological processes and as a lead compound for the development of therapeutics targeting NGF-related pathways.

Quantitative Data

The inhibitory potency of this compound and its analogues has been quantified using the PC12 cell neurite outgrowth inhibition assay.

CompoundIC₅₀ (nM)Reference
This compound6[1]
This compound B24[1]
K-252a (a known inhibitor)200[1]

Table 1: Inhibitory Concentration (IC₅₀) of Indocarbazostatins on NGF-Induced Neurite Outgrowth in PC12 Cells.

Signaling Pathway Inhibition

NGF exerts its effects by binding to the Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase[5][6]. This binding event triggers the autophosphorylation of TrkA and initiates a cascade of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal differentiation and survival[4][7].

Indolocarbazole antibiotics, such as K-252a, are known to inhibit the kinase activity of TrkA[8]. Given the structural similarity and potent inhibitory effect of this compound on NGF-induced cellular responses, it is highly probable that its mechanism of action involves the direct inhibition of TrkA phosphorylation. By preventing the initial step in the NGF signaling cascade, this compound effectively blocks the downstream events that lead to neurite outgrowth.

Experimental Protocols

NGF-Induced Neurite Outgrowth Inhibition Assay in PC12 Cells

This assay is fundamental for assessing the biological activity of compounds that interfere with the NGF signaling pathway.

4.1.1. Cell Culture:

  • Rat pheochromocytoma (PC12) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% horse serum, 5% fetal bovine serum, and antibiotics (penicillin/streptomycin).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

4.1.2. Assay Procedure:

  • Seed PC12 cells in collagen-coated 24-well plates at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

  • The following day, replace the medium with a low-serum medium (e.g., DMEM with 1% horse serum).

  • Add varying concentrations of this compound (or other test compounds) to the wells.

  • After a 30-minute pre-incubation with the compound, add NGF to a final concentration of 50 ng/mL to induce neurite outgrowth.

  • Incubate the plates for 48-72 hours.

  • Observe the cells under a phase-contrast microscope and quantify neurite outgrowth. A cell is considered differentiated if it possesses at least one neurite that is longer than the cell body diameter.

  • Calculate the percentage of differentiated cells for each compound concentration and determine the IC₅₀ value.

Visualizations

Experimental Workflow for this compound Bioactivity Screening

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis pc12_culture PC12 Cell Culture seeding Cell Seeding in Collagen-Coated Plates pc12_culture->seeding add_indo Add this compound (Varying Concentrations) seeding->add_indo add_ngf Add NGF (50 ng/mL) add_indo->add_ngf 30 min pre-incubation incubation Incubate (48-72 hours) add_ngf->incubation microscopy Phase-Contrast Microscopy incubation->microscopy quantification Quantify Neurite Outgrowth microscopy->quantification ic50 Determine IC50 quantification->ic50

Caption: Workflow for assessing the inhibitory effect of this compound on NGF-induced neurite outgrowth in PC12 cells.

Proposed Signaling Pathway of this compound Action

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Ras Ras TrkA->Ras Activates PI3K PI3K TrkA->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Differentiation Neuronal Differentiation (Neurite Outgrowth) ERK->Differentiation Promotes Akt Akt PI3K->Akt Akt->Differentiation Promotes This compound This compound This compound->TrkA Inhibits Phosphorylation

Caption: Proposed mechanism of this compound's inhibition of the NGF/TrkA signaling pathway.

References

An In-depth Technical Guide to Indocarbazostatin: Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocarbazostatin is a potent, naturally occurring indolocarbazole that has garnered significant interest within the scientific community for its notable biological activities.[1][2] Isolated from a Streptomyces species, this small molecule has been identified as a powerful inhibitor of nerve growth factor (NGF)-induced neuronal differentiation in rat pheochromocytoma PC12 cells.[1][2] Its unique chemical structure and potent biological effects make it a compelling subject for research in neurobiology and oncology, as well as a potential lead compound in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and biological activity of this compound, supplemented with detailed experimental protocols and data visualizations.

Chemical Structure and Molecular Properties

This compound possesses a complex polycyclic structure characteristic of the indolocarbazole family of natural products. Its chemical identity has been rigorously established through a combination of high-resolution mass spectrometry and various nuclear magnetic resonance (NMR) techniques.

PropertyValueSource
Molecular Formula C₂₈H₂₁N₃O₇ChemicalBook
Molecular Weight 511.49 g/mol ChemicalBook
CAS Number 253450-08-7ChemicalBook, MedchemExpress[1]
Appearance Not specified in abstracts-
Solubility Not specified in abstracts-

The elucidated structure of this compound reveals a fused heterocyclic system, which is fundamental to its biological function.

Image of the chemical structure of this compound:

this compound Chemical Structure

Biological Activity: Inhibition of Neuronal Differentiation

The primary biological activity of this compound, as identified in initial screenings, is its potent inhibition of NGF-induced neurite outgrowth in PC12 cells.[2] This activity suggests that this compound interferes with the signal transduction pathways initiated by NGF, which are crucial for neuronal development and function.

CompoundIC₅₀ for Inhibition of NGF-induced Neurite Outgrowth in PC12 cellsSource
This compound 6 nMThe Journal of Antibiotics (Tokyo)[2]
This compound B 24 nMThe Journal of Antibiotics (Tokyo)[2]
K-252a 200 nMThe Journal of Antibiotics (Tokyo)[2]

As indicated in the table, this compound is significantly more potent than the well-known kinase inhibitor K-252a, highlighting its potential as a highly specific modulator of cellular signaling pathways.

Experimental Protocols

The following sections detail the experimental methodologies employed in the discovery, isolation, and characterization of this compound, as described in the primary literature.

Screening for Inhibitors of NGF-Induced Neuronal Differentiation

The discovery of this compound was the result of a targeted screening program aimed at identifying microbial metabolites that could modulate cellular signal transduction.

Experimental Workflow for Screening:

Screening_Workflow cluster_0 Microbial Culture and Extraction cluster_1 PC12 Cell-Based Assay cluster_2 Identification of Active Compounds A Cultivation of Streptomyces sp. B Solvent Extraction of Culture Broth A->B D Treatment with Microbial Extracts and NGF B->D C Plating of PC12 cells C->D E Incubation D->E F Microscopic Examination of Neurite Outgrowth E->F G Selection of Extracts with Inhibitory Activity F->G H Bioassay-Guided Fractionation G->H I Isolation of Pure Compounds (this compound) H->I

Screening workflow for the identification of this compound.

Methodology:

  • Microorganism Cultivation: A Streptomyces species was cultured in a suitable nutrient medium to encourage the production of secondary metabolites.

  • Extraction: The culture broth was extracted with an organic solvent to isolate the produced metabolites.

  • PC12 Cell Assay: Rat pheochromocytoma (PC12) cells were seeded in culture plates. The cells were then treated with the microbial extracts in the presence of Nerve Growth Factor (NGF) to induce neuronal differentiation (neurite outgrowth).

  • Activity Assessment: The cultures were microscopically examined to assess the extent of neurite formation. Extracts that inhibited this process were selected for further investigation.

  • Bioassay-Guided Fractionation: The active extracts were subjected to chromatographic techniques to separate the individual components. Each fraction was tested in the PC12 cell assay to identify the pure, active compound, which was ultimately identified as this compound.

Isolation and Structural Elucidation

Following the identification of its biological activity, this compound was isolated in a pure form, and its chemical structure was determined.

Workflow for Isolation and Structure Elucidation:

Isolation_Workflow cluster_0 Purification cluster_1 Structural Analysis A Large-Scale Fermentation B Extraction and Concentration of Crude Extract A->B C Column Chromatography (e.g., Silica Gel, HPLC) B->C D Isolation of Pure this compound C->D E High-Resolution Mass Spectrometry (HR-MS) D->E F UV-Visible Spectroscopy D->F G 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy D->G H Final Structure Determination E->H F->H G->H

Workflow for the isolation and structural elucidation of this compound.

Methodology:

  • Large-Scale Fermentation and Extraction: The Streptomyces strain was cultured in large volumes to produce sufficient quantities of this compound for isolation and structural analysis. The compound was then extracted from the culture broth.

  • Chromatographic Purification: The crude extract was subjected to a series of chromatographic steps, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to purify this compound.

  • Spectroscopic Analysis: The pure compound was analyzed using a suite of spectroscopic techniques:

    • High-Resolution Mass Spectrometry (HR-MS): To determine the precise molecular weight and elemental composition.

    • UV-Visible Spectroscopy: To identify the chromophores present in the molecule.

    • NMR Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments, to elucidate the connectivity of atoms and the overall three-dimensional structure of the molecule.

Putative Signaling Pathway Inhibition

While the precise molecular target of this compound has not been definitively elucidated in the initial discovery papers, its inhibitory effect on NGF-induced neuronal differentiation suggests interference with the TrkA receptor tyrosine kinase signaling pathway. NGF binding to its receptor, TrkA, initiates a cascade of downstream signaling events that are critical for neuronal survival and differentiation.

Signaling_Pathway NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA Binds and activates Downstream Downstream Signaling Cascade (e.g., Ras-MAPK, PI3K-Akt pathways) TrkA->Downstream Initiates Differentiation Neuronal Differentiation (Neurite Outgrowth) Downstream->Differentiation Leads to This compound This compound This compound->TrkA Inhibits (putative) This compound->Downstream Inhibits (putative)

Putative inhibition of the NGF/TrkA signaling pathway by this compound.

Conclusion

This compound stands out as a highly potent inhibitor of NGF-induced neuronal differentiation. Its complex chemical architecture and significant biological activity make it an invaluable tool for studying neuronal signaling pathways and a promising candidate for further investigation in the context of neurological disorders and cancer. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential and mechanism of action of this fascinating natural product. Further studies are warranted to identify the precise molecular target(s) of this compound and to evaluate its efficacy and safety in preclinical models.

References

Indocarbazostatin: A Potent Indolocarbazole Inhibitor of Neuronal Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Indocarbazostatin, a member of the indolocarbazole class of natural products. It details its relationship to the broader family of indolocarbazoles, its mechanism of action, biosynthetic origins, and the experimental protocols used for its characterization.

Introduction to Indolocarbazoles and this compound

Indolocarbazoles are a class of alkaloids characterized by a core structure of indolo[2,3-a]carbazole.[1] These compounds, isolated from various microorganisms, have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-tumor and neuroprotective properties.[1] Many indolocarbazoles function as inhibitors of protein kinases or DNA topoisomerases.[1]

This compound is a microbial metabolite belonging to the indolocarbazole family. It has been identified as a potent inhibitor of nerve growth factor (NGF)-induced neuronal differentiation in PC12 cells, a common model system for studying neuronal development.[2] Notably, this compound and its analogue, this compound B, exhibit significantly greater potency in this cellular assay than K-252a, another well-characterized indolocarbazole and protein kinase inhibitor.[2]

Chemical Structure and Relationship to Indolocarbazoles

The core chemical scaffold of this compound is the indolo[2,3-a]pyrrolo[3,4-c]carbazole ring system, which is characteristic of many bioactive indolocarbazoles. The general structure of indolocarbazoles and the specific structure of this compound are depicted below, highlighting their shared core. Variations in substitutions on this core structure across the indolocarbazole family lead to a wide range of biological activities and target specificities.

Indolocarbazole_Structures cluster_0 General Indolocarbazole Core cluster_1 This compound A B

Figure 1: Chemical Structures
Biosynthesis of the Indolocarbazole Core

The biosynthesis of the indolocarbazole core, as elucidated from studies of related compounds like rebeccamycin and staurosporine, originates from two molecules of the amino acid L-tryptophan.[3][4] The biosynthetic pathway involves a series of enzymatic reactions, including oxidation, dimerization, and cyclization, to form the characteristic fused ring system. While the specific gene cluster for this compound biosynthesis has not been detailed, the generalized pathway provides a strong model for its formation.

Biosynthesis_Pathway Tryptophan L-Tryptophan Oxidation Oxidation & Halogenation (e.g., RebH, RebO/StaO) Tryptophan->Oxidation Dimerization Dimerization (e.g., RebD/StaD) Oxidation->Dimerization Cyclization Decarboxylative Ring Closure (e.g., RebC/RebP, StaC/StaP) Dimerization->Cyclization Indolopyrrolocarbazole Indolopyrrolocarbazole Core Cyclization->Indolopyrrolocarbazole Glycosylation Glycosylation (e.g., RebG/StaG) Indolopyrrolocarbazole->Glycosylation Indolocarbazole Glycosylated Indolocarbazole (e.g., this compound) Glycosylation->Indolocarbazole

Figure 2: Generalized Indolocarbazole Biosynthesis
Mechanism of Action: Inhibition of the NGF-TrkA Signaling Pathway

This compound's biological activity stems from its potent inhibition of the Nerve Growth Factor (NGF) signaling pathway. NGF is a neurotrophin crucial for the survival, development, and function of neurons. It exerts its effects by binding to the Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase.[5] Upon NGF binding, TrkA dimerizes and autophosphorylates, initiating a downstream signaling cascade that involves pathways such as the Ras-MAPK and PI3K-Akt pathways, ultimately leading to changes in gene expression and cellular responses like neurite outgrowth.[6][7]

Indolocarbazoles, such as K-252a, are known to be potent inhibitors of TrkA kinase activity.[8][9] K-252a has been shown to be a competitive inhibitor with respect to ATP binding to TrkA.[3] Given that this compound is significantly more potent than K-252a in inhibiting NGF-induced neurite outgrowth, it is highly probable that this compound directly inhibits the kinase activity of TrkA, thereby blocking the downstream signaling events that lead to neuronal differentiation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Dimerization Dimerization & Autophosphorylation TrkA->Dimerization Activates Ras_MAPK Ras/MAPK Pathway Dimerization->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt Neurite Neurite Outgrowth Ras_MAPK->Neurite PI3K_Akt->Neurite This compound This compound This compound->Dimerization Inhibits

Figure 3: NGF-TrkA Signaling Pathway Inhibition
Quantitative Data Summary

The inhibitory potency of this compound and its related compounds on NGF-induced neurite outgrowth in PC12 cells is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

CompoundIC50 (NGF-induced Neurite Outgrowth in PC12 cells)
This compound 6 nM[2]
This compound B 24 nM[2]
K-252a 200 nM[2]
K-252a (TrkA kinase inhibition) ~3 nM[8]

Note: The IC50 for K-252a on TrkA kinase inhibition is provided for comparative purposes.

Detailed Experimental Protocols

This protocol describes a general method for assessing the inhibition of NGF-induced neurite outgrowth in PC12 cells, a key assay for characterizing compounds like this compound.

Materials:

  • PC12 cells

  • Cell culture medium (e.g., DMEM supplemented with horse serum and fetal bovine serum)

  • Nerve Growth Factor (NGF)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Poly-L-lysine or collagen-coated cell culture plates

  • Phase-contrast microscope with imaging capabilities

Procedure:

  • Cell Seeding: Plate PC12 cells onto poly-L-lysine or collagen-coated plates at a suitable density to allow for individual cell morphology assessment.

  • Compound Treatment: After allowing the cells to adhere, treat the cells with various concentrations of the test compound (e.g., this compound) for a predetermined pre-incubation period. Include a vehicle control (e.g., DMSO).

  • NGF Stimulation: Add NGF to the cell culture medium to a final concentration known to induce robust neurite outgrowth (e.g., 50-100 ng/mL).

  • Incubation: Incubate the cells for a period sufficient to observe neurite extension (typically 24-72 hours).

  • Microscopic Analysis: Using a phase-contrast microscope, capture images of multiple random fields for each treatment condition.

  • Quantification: A cell is considered to have a neurite if it possesses a process at least twice the length of its cell body diameter. For each condition, count the total number of cells and the number of cells with neurites. Calculate the percentage of neurite-bearing cells.

  • Data Analysis: Plot the percentage of neurite-bearing cells against the concentration of the test compound. Determine the IC50 value, the concentration at which the compound inhibits 50% of the NGF-induced neurite outgrowth, using appropriate software.

This outlines a generalized workflow for an in vitro kinase assay to directly measure the inhibitory effect of a compound on TrkA kinase activity.

Kinase_Assay_Workflow Start Start Reagents Prepare Reagents: - Recombinant TrkA Kinase - Kinase Buffer - ATP (often radiolabeled) - TrkA Substrate (e.g., synthetic peptide) - Test Compound (e.g., this compound) Start->Reagents Reaction Set up Kinase Reaction: Incubate TrkA, substrate, and test compound at various concentrations. Reagents->Reaction Initiate Initiate Reaction: Add ATP to start the phosphorylation reaction. Reaction->Initiate Incubate Incubate at optimal temperature and time. Initiate->Incubate Stop Stop Reaction: (e.g., by adding EDTA or denaturing solution) Incubate->Stop Detect Detect Phosphorylation: (e.g., autoradiography, fluorescence, luminescence, or antibody-based methods) Stop->Detect Analyze Data Analysis: Quantify kinase activity and calculate IC50 values. Detect->Analyze End End Analyze->End

Figure 4: Kinase Inhibition Assay Workflow
Relationship Between this compound and Other Indolocarbazoles

This compound is a member of the indolo[2,3-a]pyrrolo[3,4-c]carbazole subgroup of indolocarbazoles. Its potent biological activity as a TrkA inhibitor aligns it with other well-known members of this class, such as K-252a and staurosporine, which are also potent but less selective protein kinase inhibitors. The significantly higher potency of this compound in cellular assays suggests that its specific chemical structure is particularly well-suited for interacting with the ATP-binding pocket of the TrkA receptor, leading to more effective inhibition of its kinase activity. This highlights the principle that subtle structural modifications within the indolocarbazole scaffold can lead to substantial differences in biological activity and target selectivity.

Conclusion

This compound is a potent, naturally occurring indolocarbazole that functions as a highly effective inhibitor of the NGF-TrkA signaling pathway. Its mechanism of action, presumed to be the direct inhibition of TrkA receptor tyrosine kinase activity, makes it a valuable tool for studying neurotrophin signaling and a potential lead compound for the development of therapeutics targeting pathways dependent on TrkA activity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the properties and applications of this promising molecule.

References

Foundational Studies on the Bioactivity of Indocarbazostatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indocarbazostatin and its analogues represent a class of indolocarbazole antibiotics with potent biological activity. Foundational research has identified these compounds as significant inhibitors of nerve growth factor (NGF)-induced neuronal differentiation in rat pheochromocytoma (PC12) cells. This technical guide provides an in-depth overview of the core bioactivity of this compound, presenting quantitative data, detailed experimental protocols for key assays, and a proposed mechanism of action based on the available scientific literature. The primary mode of action is suggested to be the inhibition of the TrkA receptor tyrosine kinase, a critical component of the NGF signaling pathway. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound and related molecules.

Quantitative Bioactivity Data

The inhibitory effects of this compound and its analogues on NGF-induced neurite outgrowth in PC12 cells have been quantified, with IC50 values indicating high potency. The data from foundational screening studies are summarized in the table below for comparative analysis.

CompoundBioactivityCell LineIC50 (nM)Reference
This compound Inhibition of NGF-induced neurite outgrowthPC126[1]
This compound B Inhibition of NGF-induced neurite outgrowthPC1224[1]
Indocarbazostatins C Inhibition of NGF-induced neurite outgrowthPC12Not explicitly quantified, but identified as active.[2][3]
Indocarbazostatins D Inhibition of NGF-induced neurite outgrowthPC12Not explicitly quantified, but identified as active.[2][3]
K-252a (Reference)Inhibition of NGF-induced neurite outgrowthPC12200[1]

Indocarbazostatins C and D are methyl ester analogs of this compound and this compound B, respectively[2][3].

Experimental Protocols

The primary assay used to determine the bioactivity of this compound is the inhibition of Nerve Growth Factor (NGF)-induced neurite outgrowth in PC12 cells. The following is a detailed methodology synthesized from established protocols.

NGF-Induced Neurite Outgrowth Inhibition Assay in PC12 Cells

Objective: To quantify the inhibitory effect of this compound on the morphological differentiation of PC12 cells stimulated by NGF.

Materials:

  • PC12 cells (rat adrenal pheochromocytoma cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Nerve Growth Factor (NGF)

  • This compound (and/or its analogues)

  • Poly-L-lysine

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and multi-well plates (e.g., 24-well or 96-well)

  • Inverted microscope with imaging capabilities

Methodology:

  • Cell Culture Maintenance:

    • Culture PC12 cells in T-75 flasks containing DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days to maintain exponential growth.

  • Plate Preparation:

    • Coat the surface of multi-well plates with poly-L-lysine (0.01% in sterile water) overnight at room temperature to enhance cell adhesion.

    • Aspirate the poly-L-lysine solution and wash the wells twice with sterile PBS. Allow the plates to dry completely.

  • Cell Seeding:

    • Harvest PC12 cells from the culture flask using gentle dissociation methods (e.g., scraping or brief trypsinization).

    • Resuspend the cells in fresh culture medium and perform a cell count.

    • Seed the cells into the prepared multi-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment and NGF Stimulation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

    • After the 24-hour incubation, replace the medium with a low-serum medium (e.g., DMEM with 1% HS).

    • Add the various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (without inhibitor).

    • Immediately after adding the inhibitor, add NGF to all wells (except for a negative control) to a final concentration of 50-100 ng/mL.

  • Incubation and Observation:

    • Incubate the plates for 48-72 hours to allow for neurite outgrowth.

    • Observe the cells periodically under an inverted microscope.

  • Quantification of Neurite Outgrowth:

    • After the incubation period, capture images of multiple random fields for each treatment condition.

    • A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.

    • Count the total number of cells and the number of differentiated cells in each field to determine the percentage of neurite-bearing cells.

    • Alternatively, specialized software can be used to measure the total neurite length per cell.

  • Data Analysis:

    • Plot the percentage of neurite-bearing cells (or average neurite length) against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in NGF-induced neurite outgrowth compared to the positive control.

Signaling Pathways and Mechanism of Action

The foundational bioactivity of this compound is its ability to inhibit NGF-induced neuronal differentiation. This process is primarily mediated through the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for NGF. While direct enzymatic assays on this compound's effect on TrkA are not extensively reported in the initial foundational studies, the mechanism can be inferred from the known NGF signaling pathway and the activity of structurally related indolocarbazole compounds like K-252a, which are known TrkA kinase inhibitors.

Proposed Mechanism of Action: Inhibition of TrkA Signaling

Upon binding of NGF, TrkA receptors dimerize and undergo autophosphorylation on specific tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for neuronal differentiation, survival, and neurite outgrowth. The two major pathways activated are:

  • The Ras/MAPK (ERK) Pathway: This pathway is critical for neurite outgrowth and the expression of neuronal-specific genes.

  • The PI3K/Akt Pathway: This pathway is primarily involved in promoting cell survival.

This compound is hypothesized to act as an ATP-competitive inhibitor of the TrkA kinase domain. By binding to the ATP-binding pocket of TrkA, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of all downstream signaling events. This inhibition of the primary signaling event leads to the observed block in neurite outgrowth.

Visualizing the Molecular Interactions and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and the experimental workflow.

NGF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NGF NGF TrkA TrkA Receptor NGF->TrkA Binding & Dimerization TrkA->TrkA Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Differentiation Neurite Outgrowth & Differentiation ERK->Differentiation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival This compound This compound This compound->TrkA Inhibition

Caption: Proposed NGF-TrkA signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start culture Culture PC12 Cells start->culture plate Plate Cells on Poly-L-lysine Coated Plates culture->plate incubate1 Incubate for 24h plate->incubate1 treat Treat with this compound & Stimulate with NGF incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 image Image Acquisition incubate2->image quantify Quantify Neurite Outgrowth image->quantify analyze Data Analysis (IC50) quantify->analyze end End analyze->end

Caption: Experimental workflow for the NGF-induced neurite outgrowth inhibition assay.

References

The Indocarbazostatin Scaffold: A Technical Guide to a Novel Neuronal Differentiation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indocarbazostatin, a novel indolocarbazole alkaloid isolated from Streptomyces sp., presents a compelling scaffold for the development of neurological drug candidates. Exhibiting potent inhibitory activity against Nerve Growth Factor (NGF)-induced neuronal differentiation in PC12 cells, this compound and its analogs surpass the activity of the well-studied inhibitor K-252a. The novelty of the this compound scaffold lies in its unique stereochemical features, including an opposite absolute configuration at the C-3' position and atropisomeric chirality, which distinguish it from other members of the indolocarbazole family. This technical guide provides a comprehensive overview of the this compound scaffold, including its discovery, biological activity with quantitative data, the signaling pathway it modulates, and detailed experimental protocols for its study.

Introduction

The indolocarbazole class of natural products has long been a fertile ground for the discovery of potent biological agents, with prominent members like staurosporine and K-252a known for their protein kinase inhibitory activities. This compound and its analogs, this compound B, C, and D, have emerged as significant additions to this family due to their potent and specific inhibition of NGF-induced neuronal differentiation[1]. This activity is primarily mediated through the inhibition of the Tropomyosin receptor kinase A (TrkA) signaling pathway. The unique structural characteristics of the this compound scaffold offer new avenues for structure-activity relationship (SAR) studies and the design of next-generation kinase inhibitors with improved selectivity and efficacy.

The this compound Scaffold: Structure and Novelty

The core of this compound is an indolo[2,3-a]pyrrolo[3,4-c]carbazole skeleton. Its novelty, when compared to related compounds like K-252a, is rooted in its distinct stereochemistry. Specifically, this compound possesses an opposite absolute configuration at the C-3' position of the sugar moiety. Furthermore, this compound B exhibits atropisomeric chirality, a feature arising from hindered rotation around a single bond, which contributes to its unique three-dimensional structure[2][3].

While a definitive 3D crystal structure of this compound has not been publicly reported, its absolute and relative configurations have been deduced through a combination of HR-FAB-MS, NMR spectroscopy (¹H, ¹³C, COSY, HMBC, HMQC), and DIF NOE experiments, alongside computational calculations (MM2, MOPAC, and CONFLEX) and circular dichroism (CD) analyses[2]. A direct visual comparison of the predicted 3D structures of this compound and K-252a would highlight these key stereochemical differences.

Biological Activity and Quantitative Data

This compound and its analogs are potent inhibitors of NGF-induced neurite outgrowth in rat pheochromocytoma PC12 cells. Their inhibitory activities are significantly greater than that of K-252a. The available quantitative data is summarized in the table below.

CompoundInhibitory Concentration (NGF-induced neurite outgrowth in PC12 cells)Reference
This compound 6 nM[1][4]
This compound B 24 nM[1][4]
This compound C -[5][6]
This compound D -[5][6]
K-252a 200 nM[1][4]

Note: Specific inhibitory concentrations for this compound C and D were not found in the searched literature, though they are reported as inhibitors.

Mechanism of Action: Inhibition of the NGF-TrkA Signaling Pathway

Nerve Growth Factor (NGF) is a neurotrophin crucial for the survival, development, and function of neurons. It exerts its effects by binding to the high-affinity TrkA receptor, a receptor tyrosine kinase. The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLC-γ pathways, which ultimately lead to neuronal differentiation, characterized by neurite outgrowth.

This compound, like K-252a, functions as a direct inhibitor of TrkA kinase activity. By binding to the ATP-binding site of the TrkA kinase domain, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascade. This inhibition of TrkA phosphorylation effectively halts NGF-induced neuronal differentiation.

Below is a diagram illustrating the NGF-TrkA signaling pathway and the point of inhibition by this compound.

NGF_TrkA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF TrkA_inactive TrkA Receptor (inactive) NGF->TrkA_inactive Binds TrkA_active TrkA Receptor (dimerized & phosphorylated) TrkA_inactive->TrkA_active Dimerization & Autophosphorylation Ras Ras TrkA_active->Ras PI3K PI3K TrkA_active->PI3K PLCg PLCγ TrkA_active->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Differentiation Neuronal Differentiation ERK->Differentiation Akt Akt PI3K->Akt Akt->Differentiation PLCg->Differentiation This compound This compound This compound->TrkA_active Inhibits Phosphorylation

Figure 1. NGF-TrkA signaling pathway and inhibition by this compound.

Experimental Protocols

Isolation and Purification of Indocarbazostatins from Streptomyces sp.

The following is a generalized protocol based on methods for isolating secondary metabolites from Streptomyces. The specific details for this compound would be found in the original isolation papers.

Workflow for Isolation and Purification:

isolation_workflow Fermentation 1. Fermentation of Streptomyces sp. Centrifugation 2. Centrifugation to separate mycelium and supernatant Fermentation->Centrifugation Extraction 3. Solvent Extraction of supernatant (e.g., with ethyl acetate) Centrifugation->Extraction Concentration 4. Concentration of the organic extract Extraction->Concentration Chromatography 5. Chromatographic Purification Concentration->Chromatography SilicaGel   - Silica Gel Chromatography Chromatography->SilicaGel HPLC   - High-Performance Liquid Chromatography (HPLC) Chromatography->HPLC SilicaGel->HPLC PureCompound 6. Isolation of Pure this compound HPLC->PureCompound

Figure 2. General workflow for the isolation of this compound.

Detailed Methodology:

  • Fermentation: A seed culture of the producing Streptomyces sp. strain is prepared in a suitable medium and incubated on a rotary shaker. This is then used to inoculate a larger production culture, which is fermented for several days under optimized conditions of temperature, pH, and aeration to maximize the production of secondary metabolites.

  • Extraction: The culture broth is harvested and centrifuged to separate the mycelial cake from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate. The organic phase, containing the desired compounds, is collected.

  • Purification: The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic separations. This typically involves initial fractionation by silica gel column chromatography, followed by further purification using reversed-phase HPLC to yield the pure this compound and its analogs.

NGF-Induced Neurite Outgrowth Inhibition Assay in PC12 Cells

This assay is the primary method for evaluating the biological activity of this compound.

Workflow for Neurite Outgrowth Assay:

neurite_outgrowth_assay Cell_Plating 1. Plate PC12 cells on collagen-coated plates Preincubation 2. Pre-incubate cells with varying concentrations of this compound Cell_Plating->Preincubation NGF_Stimulation 3. Add NGF to induce neurite outgrowth Preincubation->NGF_Stimulation Incubation 4. Incubate for a defined period (e.g., 24-48 hours) NGF_Stimulation->Incubation Fixation_Staining 5. Fix and stain the cells (e.g., with crystal violet) Incubation->Fixation_Staining Microscopy 6. Image cells using a microscope Fixation_Staining->Microscopy Analysis 7. Quantify neurite outgrowth (percentage of cells with neurites longer than cell body diameter) Microscopy->Analysis IC50_Determination 8. Calculate IC50 value Analysis->IC50_Determination

Figure 3. Workflow for the PC12 cell neurite outgrowth inhibition assay.

Detailed Methodology:

  • Cell Culture: PC12 cells are maintained in a suitable growth medium. For the assay, cells are seeded onto collagen-coated multi-well plates.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (this compound, its analogs, or K-252a as a control) for a short period.

  • NGF Stimulation: Nerve Growth Factor (NGF) is added to the wells to a final concentration known to induce robust neurite outgrowth (e.g., 50-100 ng/mL).

  • Incubation: The plates are incubated for 24 to 48 hours to allow for neurite extension.

  • Analysis: After incubation, the cells are fixed and visualized under a microscope. The percentage of cells bearing neurites longer than the diameter of the cell body is determined for each compound concentration.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the NGF-induced neurite outgrowth (IC50) is calculated from the dose-response curve.

TrkA Phosphorylation Assay

This assay directly measures the inhibitory effect of this compound on its molecular target.

Detailed Methodology:

  • Cell Culture and Treatment: PC12 cells are serum-starved to reduce basal levels of receptor phosphorylation. The cells are then pre-treated with the test compound before stimulation with NGF for a short period (e.g., 10-15 minutes).

  • Cell Lysis: The cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.

  • Western Blotting: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE. The proteins are then transferred to a PVDF membrane.

  • Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated TrkA (p-TrkA). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The signal is detected using a chemiluminescent substrate. The membrane can be stripped and re-probed with an antibody for total TrkA to normalize for protein loading. The intensity of the p-TrkA bands is quantified to determine the extent of inhibition.

Biosynthesis and Total Synthesis

The biosynthesis of the indolocarbazole core of this compound is believed to proceed through the dimerization of two L-tryptophan units. While the specific biosynthetic gene cluster for this compound has not been fully elucidated, it is expected to share similarities with those of other indolocarbazole alkaloids like rebeccamycin and staurosporine.

To date, a total synthesis of this compound has not been reported in the peer-reviewed literature. The stereochemically complex nature of the molecule, particularly the atropisomeric axis in this compound B, presents a significant synthetic challenge. A successful total synthesis would be a landmark achievement, confirming the proposed structure and enabling the synthesis of novel analogs for further biological evaluation.

Conclusion and Future Perspectives

The this compound scaffold represents a novel and potent platform for the development of inhibitors of the NGF-TrkA signaling pathway. Its superior activity compared to K-252a, combined with its unique stereochemical features, makes it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the total synthesis of this compound and its analogs to enable comprehensive SAR studies. Further elucidation of its binding mode to TrkA through co-crystallization studies would provide invaluable insights for the rational design of more potent and selective inhibitors. The development of such compounds could have significant therapeutic potential in a range of neurological disorders and cancers where the NGF-TrkA pathway is dysregulated.

References

Initial Characterization of Indocarbazostatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indocarbazostatin is a novel indolocarbazole antibiotic isolated from Streptomyces sp. that has demonstrated potent inhibitory effects on Nerve Growth Factor (NGF)-induced neuronal differentiation. This document provides a comprehensive technical overview of the initial characterization of this compound's properties, including its biological activity, inferred mechanism of action, and relevant experimental protocols. The information is intended to serve as a foundational resource for researchers in pharmacology, neurobiology, and drug discovery.

Introduction

This compound and its analogues, including this compound B, C, and D, are naturally occurring compounds belonging to the indolocarbazole class of alkaloids.[1][2][3] These compounds were identified through screening for modulators of signal transduction in mammalian cells.[1] Notably, this compound exhibits potent inhibition of Nerve Growth Factor (NGF)-induced neurite outgrowth in rat pheochromocytoma (PC12) cells, a well-established model for studying neuronal differentiation.[1] Its activity in this assay surpasses that of the known kinase inhibitor K-252a, suggesting its potential as a significant modulator of cellular signaling pathways.[1]

Biological Activity and Quantitative Data

The primary characterized biological activity of this compound is the inhibition of NGF-induced neuronal differentiation. This has been quantified by assessing the inhibition of neurite outgrowth in PC12 cells. The following table summarizes the available quantitative data for this compound and its related compounds.

CompoundBiological ActivityCell LineIC50 / Inhibitory ConcentrationReference CompoundReference Compound IC50
This compound Inhibition of NGF-induced neurite outgrowthPC126 nM K-252a200 nM
This compound B Inhibition of NGF-induced neurite outgrowthPC1224 nM K-252a200 nM

Inferred Mechanism of Action: Inhibition of TrkA Signaling

While direct biochemical assays confirming the molecular target of this compound are not extensively published, its biological activity and structural class strongly suggest a mechanism of action involving the inhibition of the Tropomyosin receptor kinase A (TrkA) signaling pathway. TrkA is the high-affinity receptor for Nerve Growth Factor (NGF). The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This activation initiates a cascade of downstream signaling events, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal differentiation, survival, and neurite outgrowth.

Given that this compound is a potent inhibitor of NGF-induced neurite outgrowth, a process critically dependent on TrkA kinase activity, it is inferred that this compound, like other indolocarbazole alkaloids such as K-252a, acts as an inhibitor of the TrkA kinase.

Signaling Pathway Diagram

NGF_TrkA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NGF NGF TrkA_inactive TrkA (inactive) NGF->TrkA_inactive Binding TrkA_active TrkA (dimerized, phosphorylated) TrkA_inactive->TrkA_active Dimerization & Autophosphorylation Ras Ras TrkA_active->Ras PI3K PI3K TrkA_active->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Neurite_Outgrowth Neurite Outgrowth & Differentiation ERK->Neurite_Outgrowth Akt Akt PI3K->Akt Akt->Neurite_Outgrowth This compound This compound This compound->TrkA_active Inhibition Neurite_Outgrowth_Assay_Workflow Start Start Seed_PC12 Seed PC12 cells on collagen-coated plates Start->Seed_PC12 Adhere Allow cells to adhere (overnight) Seed_PC12->Adhere Prepare_Compounds Prepare serial dilutions of This compound Adhere->Prepare_Compounds Treat_Cells Treat cells with This compound Prepare_Compounds->Treat_Cells Induce_NGF Add NGF to induce differentiation Treat_Cells->Induce_NGF Incubate Incubate for 48-72 hours Induce_NGF->Incubate Image_Cells Capture images of cells Incubate->Image_Cells Quantify_Neurites Quantify percentage of differentiated cells Image_Cells->Quantify_Neurites Calculate_IC50 Calculate IC50 from dose-response curve Quantify_Neurites->Calculate_IC50 End End Calculate_IC50->End

References

Methodological & Application

Application Notes and Protocols for Indocarbazostatin Extraction from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of Indocarbazostatin, a potent indolocarbazole alkaloid, from Streptomyces fermentation broth. The protocols outlined below are based on established techniques for the isolation of similar secondary metabolites and are intended to serve as a comprehensive guide for laboratory and process development applications.

Overview of Extraction and Purification Strategies

The recovery of this compound from fermentation broth is a multi-step process designed to efficiently isolate the target compound from a complex mixture of cellular biomass, residual media components, and other metabolites. A general workflow involves the initial separation of the mycelium from the culture broth, followed by solvent extraction of the supernatant and/or the mycelial cake. Subsequent purification steps typically employ chromatographic techniques to achieve high purity.

A logical workflow for the extraction and purification of this compound is depicted below.

Extraction_Workflow A Fermentation Broth B Biomass Separation (Centrifugation/Filtration) A->B C Supernatant B->C D Mycelial Cake B->D E Solvent Extraction (e.g., Ethyl Acetate) C->E G Solvent Extraction (e.g., Acetone/Methanol) D->G F Crude Extract E->F H Combined Crude Extracts I Concentration (Rotary Evaporation) F->I G->F J Concentrated Crude Extract I->J K Silica Gel Column Chromatography J->K L Fraction Collection K->L M TLC/HPLC Analysis L->M N Pooling of Pure Fractions M->N O Further Purification (e.g., Preparative HPLC) N->O P Pure this compound O->P

Caption: General workflow for this compound extraction and purification.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Fermentation Broth

This protocol details the initial extraction of this compound from the liquid culture.

Materials and Equipment:

  • Fermentation broth of Streptomyces sp.

  • Ethyl acetate (analytical grade)

  • Acetone (analytical grade)

  • Methanol (analytical grade)

  • Centrifuge and appropriate centrifuge bottles

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Separatory funnel (appropriate volume)

  • Rotary evaporator

  • Sonicator (optional)

Procedure:

  • Biomass Separation:

    • Centrifuge the fermentation broth at 5,000 x g for 20 minutes to pellet the mycelium.

    • Alternatively, filter the broth through a layer of filter aid (e.g., Celite) using a Büchner funnel.

    • Collect the supernatant and the mycelial cake separately.

  • Extraction of the Supernatant:

    • Transfer the supernatant to a separatory funnel of appropriate size.

    • Add an equal volume of ethyl acetate to the supernatant (1:1 v/v).

    • Shake the separatory funnel vigorously for 5-10 minutes, ensuring proper mixing. Periodically vent the funnel to release pressure.

    • Allow the layers to separate. The organic phase (top layer) will contain the extracted compounds.

    • Collect the ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.

    • Combine all ethyl acetate extracts.

  • Extraction of the Mycelial Cake:

    • Suspend the mycelial cake in acetone or methanol (e.g., 1:3 w/v).

    • Agitate the suspension for 1-2 hours at room temperature. Sonication for 15-20 minutes can enhance extraction efficiency.

    • Filter the mixture to separate the mycelial debris from the solvent extract.

    • Repeat the extraction of the mycelial residue with a fresh portion of the solvent.

    • Combine the solvent extracts.

  • Concentration of the Crude Extract:

    • Combine the ethyl acetate extract from the supernatant and the solvent extract from the mycelial cake.

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until a crude, viscous residue is obtained.

  • Drying and Storage:

    • Dry the crude extract completely under a high vacuum to remove any residual solvent.

    • Store the dried crude extract at -20°C until further purification.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol describes the purification of the crude extract using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound extract

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Organic solvents for mobile phase (e.g., hexane, chloroform, ethyl acetate, methanol)

  • Chromatography column

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and air-free packed bed.

    • Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of the initial mobile phase).

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane or chloroform).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol). This can be done in a stepwise or gradient manner. A common gradient could be a stepwise increase in the percentage of ethyl acetate in hexane or chloroform.

    • Collect fractions of a specific volume (e.g., 10-20 mL) continuously.

  • Fraction Analysis:

    • Monitor the separation by spotting a small aliquot of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., chloroform:ethyl acetate, 9:1 v/v).

    • Visualize the spots under a UV lamp (typically at 254 nm and/or 365 nm).

    • Fractions containing the same compound (identical Rf value) are pooled together.

  • Concentration and Analysis:

    • Concentrate the pooled fractions containing the purified this compound using a rotary evaporator.

    • Assess the purity of the isolated compound by High-Performance Liquid Chromatography (HPLC).

A visual representation of the column chromatography process is provided below.

Column_Chromatography cluster_0 Column Chromatography Workflow A 1. Pack Column with Silica Gel Slurry B 2. Load Crude Extract A->B C 3. Elute with Solvent Gradient B->C D 4. Collect Fractions C->D E 5. Analyze Fractions by TLC/HPLC D->E F 6. Pool Pure Fractions E->F

Caption: Workflow for silica gel column chromatography.

Data Presentation

ParameterMethod 1: Solvent ExtractionMethod 2: Column ChromatographyMethod 3: Preparative HPLC
Starting Material Fermentation Broth (Volume/L)Crude Extract (g)Partially Purified Fraction (mg)
Yield Crude Extract (g/L)Purified Fraction (mg)Pure this compound (mg)
Purity (%) N/A(e.g., >80%)(e.g., >98%)
Recovery (%) N/A(e.g., 60-80% from crude)(e.g., >90% from fraction)
Key Solvents/Mobile Phase Ethyl AcetateHexane:Ethyl Acetate GradientAcetonitrile:Water Gradient

Further Purification by Preparative HPLC

For achieving high purity (>98%), a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.

  • Column: A reversed-phase C18 column is typically suitable for the separation of indolocarbazole alkaloids.

  • Mobile Phase: A gradient of acetonitrile in water or methanol in water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape.

  • Detection: UV detection at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectroscopy of a partially purified sample).

Concluding Remarks

The protocols provided herein offer a robust framework for the extraction and purification of this compound from Streptomyces fermentation broth. Optimization of each step, particularly the solvent systems for extraction and chromatography, will be crucial for maximizing yield and purity. It is recommended to perform small-scale pilot experiments to determine the optimal conditions before scaling up the process. The use of analytical techniques such as TLC and HPLC at each stage is essential for monitoring the progress of the purification and ensuring the final product's quality.

Laboratory Synthesis Protocol for Indocarbazostatin: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed laboratory protocol for the total synthesis of Indocarbazostatin, a potent indolocarbazole alkaloid. This protocol is based on established synthetic strategies for related natural products, offering a plausible and adaptable route for its laboratory-scale preparation.

This compound belongs to the indolocarbazole family of natural products, a class of compounds renowned for their diverse and significant biological activities, including anti-tumor, anti-fungal, and neuroprotective properties. The complex architecture of these molecules, characterized by a fused heterocyclic core and often appended with sugar moieties, presents a considerable challenge for synthetic chemists. This application note outlines a convergent synthetic approach to this compound, focusing on the construction of the indolocarbazole aglycone and its subsequent glycosylation.

Synthetic Strategy Overview

The total synthesis of this compound can be approached through a convergent strategy, which involves the separate synthesis of the complex indolocarbazole aglycone and a suitable glycosyl donor, followed by their coupling and final deprotection steps. This approach allows for the efficient construction of the target molecule and provides flexibility for the synthesis of analogues with modified sugar or aglycone moieties.

The overall synthetic workflow is depicted in the following diagram:

Indocarbazostatin_Synthesis_Workflow cluster_aglycone Aglycone Synthesis cluster_sugar Glycosyl Donor Synthesis cluster_coupling Final Steps Indole_Glyoxylate Indole-3-glyoxylate Bis_Indolylmaleimide Bis-indolylmaleimide Indole_Glyoxylate->Bis_Indolylmaleimide Condensation Indole_Acetamide Indole-3-acetamide Indole_Acetamide->Bis_Indolylmaleimide Aglycone This compound Aglycone Bis_Indolylmaleimide->Aglycone Oxidative Cyclization Glycosylation Glycosylation Aglycone->Glycosylation Sugar_Precursor Sugar Precursor Protected_Sugar Protected Sugar Sugar_Precursor->Protected_Sugar Protection Glycosyl_Donor Activated Glycosyl Donor Protected_Sugar->Glycosyl_Donor Activation Glycosyl_Donor->Glycosylation This compound This compound Glycosylation->this compound Deprotection

Caption: Overall workflow for the total synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related indolocarbazole alkaloids. Researchers should exercise standard laboratory safety precautions.

Part 1: Synthesis of the this compound Aglycone

The synthesis of the aglycone core is centered around the formation of a bis-indolylmaleimide intermediate, followed by an intramolecular oxidative cyclization to construct the carbazole ring system.

1.1 Synthesis of the Bis-indolylmaleimide Intermediate

This step involves the condensation of an indole-3-glyoxylate derivative with an indole-3-acetamide derivative.

  • Materials:

    • Methyl indole-3-glyoxylate

    • Indole-3-acetamide

    • Potassium tert-butoxide

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of methyl indole-3-glyoxylate (1.0 eq) and indole-3-acetamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add potassium tert-butoxide (2.2 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is neutral.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the bis-indolylmaleimide.

1.2 Oxidative Cyclization to the Indolocarbazole Aglycone

Several methods can be employed for the crucial C-C bond formation to yield the carbazole core. A common and effective method utilizes palladium(II) catalysis.

  • Materials:

    • Bis-indolylmaleimide

    • Palladium(II) acetate (Pd(OAc)₂)

    • Copper(II) acetate (Cu(OAc)₂)

    • Anhydrous Dimethylformamide (DMF)

    • Dichloromethane

  • Procedure:

    • Dissolve the bis-indolylmaleimide (1.0 eq) in anhydrous DMF under an inert atmosphere.

    • Add Pd(OAc)₂ (0.1 eq) and Cu(OAc)₂ (2.0 eq) to the solution.

    • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.

    • Monitor the formation of the product by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

    • Filter the mixture through a pad of celite to remove the metal salts.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the this compound aglycone.

Part 2: Synthesis of the Glycosyl Donor

The specific sugar moiety of this compound needs to be prepared as an activated glycosyl donor. This typically involves protection of the hydroxyl groups and activation of the anomeric position. The following is a general procedure for the preparation of a glycosyl bromide from a protected sugar.

  • Materials:

    • Per-O-acetylated sugar

    • Hydrogen bromide (33% in acetic acid)

    • Anhydrous dichloromethane

  • Procedure:

    • Dissolve the per-O-acetylated sugar (1.0 eq) in anhydrous dichloromethane at 0 °C.

    • Slowly add a solution of HBr in acetic acid (excess).

    • Stir the reaction mixture at 0 °C for 2-4 hours.

    • Pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer with cold saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at low temperature to obtain the crude glycosyl bromide, which should be used immediately in the next step.

Part 3: Glycosylation and Final Deprotection

The coupling of the aglycone with the activated sugar is a critical step. Various glycosylation methods have been developed for indolocarbazoles. A common method involves the use of a heavy metal salt promoter.

3.1 Glycosylation

  • Materials:

    • This compound aglycone

    • Freshly prepared glycosyl bromide

    • Silver(I) trifluoromethanesulfonate (AgOTf) or Mercury(II) cyanide (Hg(CN)₂)

    • Anhydrous dichloromethane or acetonitrile

    • Molecular sieves (4 Å)

  • Procedure:

    • To a solution of the this compound aglycone (1.0 eq) and the glycosyl bromide (1.5 eq) in anhydrous dichloromethane containing activated 4 Å molecular sieves, add AgOTf (1.5 eq) at -20 °C under an inert atmosphere.

    • Stir the reaction mixture at this temperature for 1-2 hours and then allow it to warm to room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through celite and wash the celite pad with dichloromethane.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the protected this compound.

3.2 Deprotection

The final step is the removal of the protecting groups from the sugar moiety (e.g., acetyl groups).

  • Materials:

    • Protected this compound

    • Sodium methoxide in methanol (catalytic)

    • Anhydrous methanol

    • Amberlite IR-120 (H⁺ form) resin

  • Procedure:

    • Dissolve the protected this compound in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide solution.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Once the deprotection is complete, neutralize the reaction with Amberlite IR-120 (H⁺ form) resin.

    • Filter the resin and concentrate the filtrate under reduced pressure.

    • Purify the final product by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the key steps in the synthesis of related indolocarbazole natural products, which can serve as a benchmark for the synthesis of this compound.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1.1Bis-indolylmaleimide FormationK OtBuTHF0 to RT12-1660-70
1.2Oxidative CyclizationPd(OAc)₂, Cu(OAc)₂DMF100-1204-650-60
3.1GlycosylationAgOTfCH₂Cl₂-20 to RT12-1640-50
3.2DeprotectionNaOMe (cat.)MeOHRT1-380-90

Potential Signaling Pathway Involvement

Indolocarbazole alkaloids are well-known inhibitors of various protein kinases and topoisomerases. While the specific signaling pathway targeted by this compound requires further investigation, a plausible mechanism of action involves the inhibition of a protein kinase cascade, similar to its structural relatives like staurosporine. This inhibition can disrupt downstream signaling events crucial for cell proliferation and survival, leading to its observed biological activity.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Protein_Kinase Protein Kinase Receptor->Protein_Kinase Activates Downstream_Effector Downstream Effector Protein_Kinase->Downstream_Effector Phosphorylates Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation Promotes This compound This compound This compound->Protein_Kinase Inhibits

Caption: Hypothetical inhibition of a protein kinase signaling pathway by this compound.

This document provides a foundational protocol for the laboratory synthesis of this compound. Researchers are encouraged to consult the primary literature for more specific details and to optimize the reaction conditions for their particular laboratory setup. The provided synthetic route offers a robust platform for accessing this and other structurally related indolocarbazole alkaloids for further biological evaluation and drug discovery efforts.

Application Notes and Protocols for Indocarbazostatin in Neuroprotective Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocarbazostatin, an indolocarbazole alkaloid, has been identified as a potent modulator of neuronal differentiation.[1][2] Its structural analogs, such as K-252a and staurosporine, are well-characterized protein kinase inhibitors with significant effects on neuronal cell fate, including apoptosis and neuroprotection.[3][4][5][6][7][8] Given the established neuroprotective potential of carbazole and indole-based compounds against various neurotoxic insults, this compound presents a promising candidate for investigation in neuroprotective assays.[9][10][11][12] These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective effects of this compound against common in vitro models of neurodegeneration.

Mechanism of Action and Signaling Pathways

Indolocarbazole alkaloids are known to interact with various protein kinases, which are crucial components of intracellular signaling cascades involved in cell survival, apoptosis, and stress responses. The neuroprotective effects of related compounds are often attributed to the modulation of pathways such as the c-Jun N-terminal kinase (JNK) pathway, which is implicated in ischemic brain injury and amyloid-beta toxicity.[3][4] Additionally, pathways involving Akt/PI3K and Nrf2 are critical for neuronal survival and antioxidant responses, respectively, and represent potential targets for neuroprotective agents.[13][14]

Potential Signaling Pathways for this compound's Neuroprotective Activity:

  • JNK Signaling Pathway: Inhibition of the MLK3-MKK7-JNK3 cascade has been shown to be neuroprotective in models of ischemia and Alzheimer's disease.[3][4]

  • PI3K/Akt Signaling Pathway: This is a central pathway for promoting cell survival and inhibiting apoptosis.

  • Nrf2/ARE Signaling Pathway: Activation of this pathway leads to the expression of antioxidant enzymes, protecting cells from oxidative stress.[14]

Quantitative Data Summary

While extensive neuroprotective data for this compound is not yet available, initial studies have quantified its activity in inhibiting Nerve Growth Factor (NGF)-induced neuronal differentiation in PC12 cells. This activity suggests its potential to modulate kinase-dependent signaling pathways relevant to neuroprotection.

CompoundAssayCell LineEndpointIC50 Value
This compoundNGF-induced Neurite OutgrowthPC12Inhibition of Neuronal Differentiation6 nM[2]
This compound BNGF-induced Neurite OutgrowthPC12Inhibition of Neuronal Differentiation24 nM[2]
K-252aNGF-induced Neurite OutgrowthPC12Inhibition of Neuronal Differentiation200 nM[2]

Experimental Protocols

The following protocols are designed to assess the neuroprotective potential of this compound in established in vitro models of neurotoxicity. The human neuroblastoma SH-SY5Y cell line is recommended due to its wide use in neurotoxicity studies.[15]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. It is used to determine the protective effect of this compound against a neurotoxic insult.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • Neurotoxin (e.g., 100 µM H₂O₂ for oxidative stress, or 10 µM MPP+ for a Parkinson's disease model)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.[16]

  • Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours.

  • Introduce the neurotoxin (e.g., H₂O₂ or MPP+) to the wells, co-incubating with this compound for 24 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • SH-SY5Y cells

  • This compound

  • Apoptosis inducer (e.g., 1 µM staurosporine)

  • Caspase-3 colorimetric or fluorometric assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate as described for the MTT assay.

  • Pre-treat cells with this compound for 1-2 hours.

  • Induce apoptosis by adding staurosporine and co-incubate with this compound for the recommended time (typically 6-24 hours).[18]

  • Lyse the cells according to the caspase-3 assay kit manufacturer's instructions.

  • Add the caspase-3 substrate to the cell lysates.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Determine the fold-change in caspase-3 activity relative to the control group.

Oxidative Stress Assay (Intracellular ROS Detection)

This assay measures the levels of reactive oxygen species (ROS) within the cells using a fluorescent probe like DCFH-DA.

Materials:

  • SH-SY5Y cells

  • This compound

  • Oxidative stress inducer (e.g., 100 µM H₂O₂)

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed SH-SY5Y cells in a 96-well black, clear-bottom plate.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Add the oxidative stress inducer (H₂O₂) along with this compound and incubate for 1-4 hours.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader.

  • The fluorescence intensity is proportional to the intracellular ROS levels.

Visualizations

experimental_workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_assays Neuroprotective Assays cluster_analysis Data Analysis start Seed Neuronal Cells (e.g., SH-SY5Y) culture Incubate 24h start->culture pretreat Pre-treat with This compound culture->pretreat induce Induce Neurotoxicity (e.g., H2O2, MPP+, Staurosporine) pretreat->induce viability Cell Viability (MTT Assay) induce->viability apoptosis Apoptosis (Caspase-3 Assay) induce->apoptosis oxidative_stress Oxidative Stress (ROS Assay) induce->oxidative_stress analyze Quantify & Compare (vs. Toxin Control) viability->analyze apoptosis->analyze oxidative_stress->analyze

Caption: General workflow for assessing the neuroprotective effects of this compound.

JNK_pathway stress Neurotoxic Stress (e.g., Ischemia, Amyloid-β) mlk3 MLK3 stress->mlk3 mkk7 MKK7 mlk3->mkk7 jnk3 JNK3 mkk7->jnk3 cjun c-Jun jnk3->cjun apoptosis Apoptosis cjun->apoptosis This compound This compound (Proposed) This compound->mlk3 Inhibition

Caption: Proposed inhibition of the JNK signaling pathway by this compound.

References

Indocarbazostatin as a Tool for Studying Protein Kinase C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocarbazostatins are members of the indolocarbazole family of natural products, a class of compounds renowned for their potent protein kinase inhibitory activities.[1] While specific data for Indocarbazostatin's direct interaction with Protein Kinase C (PKC) isoforms is limited in publicly available literature, its structural similarity to well-characterized indolocarbazole alkaloids, such as staurosporine and Gö 6976, strongly suggests its utility as a tool for studying PKC signaling.[2][3] Indolocarbazoles typically function as ATP-competitive inhibitors, targeting the kinase domain of PKC and other kinases.[4] This document provides a comprehensive guide to using this compound and its close analogs for investigating PKC-mediated cellular processes. The protocols and data presented are based on established methodologies for related indolocarbazole compounds and are intended to be adapted for use with this compound.

Data Presentation

The inhibitory activity of indolocarbazole compounds against various protein kinases is a critical parameter for their use as research tools. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative indolocarbazole PKC inhibitors. These values serve as a reference for designing experiments with this compound, although empirical determination of its specific activity is recommended.

Table 1: IC50 Values of Indolocarbazole Analogs against PKC Isoforms

CompoundPKCα (nM)PKCβ1 (nM)PKCβ2 (nM)PKCγ (nM)PKCδ (nM)PKCε (nM)PKCη (nM)PKCζ (nM)
Staurosporine2.7-------
Gö 69762.36.2-->10,000>10,000->10,000
Enzastaurin396-83-110--
Ruboxistaurin-4.75.9-----

Table 2: Selectivity Profile of Staurosporine and Gö 6976 against a Broader Panel of Kinases

KinaseStaurosporine IC50 (nM)Gö 6976 IC50 (nM)
PKA7>10,000
CAMKII20-
Chk14-

Signaling Pathways and Experimental Workflows

This compound, like other indolocarbazoles, can be used to dissect the intricate signaling pathways regulated by PKC. PKC isoforms play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.

PKC Signaling Pathway

The diagram below illustrates a simplified, canonical PKC signaling pathway. Activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3).[7] DAG, in conjunction with Ca2+ (released from the endoplasmic reticulum in response to IP3), activates conventional and novel PKC isoforms.[8] Activated PKC then phosphorylates a wide array of downstream substrates, leading to various cellular responses. This compound is predicted to inhibit this cascade at the level of PKC-mediated substrate phosphorylation.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Substrate Substrate PKC_active->Substrate Phosphorylates Ca2 Ca2+ IP3->Ca2 Releases from ER Ca2->PKC_active Activates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response This compound This compound This compound->PKC_active Inhibits

Caption: Simplified PKC signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing PKC Inhibition

The following workflow outlines the general steps for evaluating the effect of this compound on PKC activity in a cellular context.

Experimental_Workflow A Cell Culture (e.g., HeLa, Jurkat) B Treatment with This compound (Dose-response) A->B C Stimulation with PKC Activator (e.g., PMA, PDBu) B->C D Cell Lysis C->D E Protein Quantification D->E F Western Blot Analysis (p-Substrate vs. Total Substrate) E->F G Data Analysis (IC50 determination) F->G

Caption: General workflow for cell-based assessment of this compound's PKC inhibitory activity.

Experimental Protocols

In Vitro PKC Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the activity of purified PKC isoforms.

Materials:

  • Recombinant human PKC isoforms (e.g., PKCα, PKCβ, etc.)

  • PKC substrate peptide (e.g., Myelin Basic Protein, histone H1, or a specific fluorescent peptide)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • ATP solution

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles

  • 96-well microplate

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only control.

  • In a 96-well plate, add 5 µL of each this compound dilution or control.

  • Prepare the PKC enzyme solution by diluting the recombinant PKC isoform in kinase assay buffer containing PS/DAG vesicles to the desired concentration. Add 10 µL of the enzyme solution to each well.

  • Gently mix and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Prepare the substrate/ATP mixture by adding the PKC substrate peptide and ATP to the kinase assay buffer.

  • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Stop the reaction and detect kinase activity by measuring ADP production using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Cell-Based Western Blot Assay for PKC Activity

This protocol assesses the ability of this compound to inhibit PKC-mediated phosphorylation of a downstream substrate in intact cells.

Materials:

  • Cells expressing the PKC isoform of interest

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-phospho-PKC substrate (e.g., phospho-MARCKS) and anti-total-PKC substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound (and a DMSO control) for 1-2 hours.

  • Stimulate the cells with a PKC activator (e.g., 100 nM PMA) for 15-30 minutes. Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations for all samples.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the antibody against the total substrate to confirm equal loading.

  • Quantify the band intensities and determine the effect of this compound on substrate phosphorylation.

Conclusion

This compound, as a member of the indolocarbazole family, holds significant promise as a tool for the investigation of Protein Kinase C. Its presumed mechanism of action as an ATP-competitive inhibitor makes it a valuable reagent for elucidating the role of PKC in various signaling pathways and cellular functions. The application notes and protocols provided herein offer a framework for researchers to effectively utilize this compound in their studies. It is crucial to empirically determine the optimal experimental conditions and to characterize the selectivity profile of this compound against a panel of kinases to ensure accurate interpretation of results.

References

Techniques for Isolating Indocarbazostatin and Its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the techniques and protocols for the isolation of Indocarbazostatin and its analogs, a family of microbial metabolites with significant biological activities. The information is compiled from primary research literature and is intended to guide researchers in the development of robust purification strategies.

Introduction

Indocarbazostatins are a group of indolocarbazole alkaloids produced by actinomycetes, primarily of the Streptomyces genus. These compounds have garnered interest in the scientific community due to their potent inhibitory effects on nerve growth factor (NGF)-induced neuronal differentiation in PC12 cells, suggesting their potential as tools for studying signal transduction pathways and as leads for drug development. The successful isolation and purification of these compounds are critical for their structural elucidation, biological evaluation, and further derivatization.

This document outlines the key steps involved in the isolation of this compound and its naturally occurring analogs, this compound B, C, and D.

Overview of the Isolation Process

The isolation of Indocarbazostatins from microbial fermentation broths typically involves a multi-step process that includes:

  • Fermentation: Culturing the producing microorganism under optimized conditions to maximize the yield of the target compounds.

  • Extraction: Separating the desired metabolites from the fermentation broth and mycelium using solvent extraction.

  • Chromatographic Purification: Employing various chromatographic techniques to separate the Indocarbazostatins from other metabolites and from each other.

  • Crystallization: Obtaining the purified compounds in a crystalline form for structural analysis.

Below is a graphical representation of the general workflow for isolating this compound and its analogs.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Fermentation Streptomyces sp. Culture CultureBroth Culture Broth Fermentation->CultureBroth Mycelium Mycelium Fermentation->Mycelium SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) CultureBroth->SolventExtraction Mycelium->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractions Active Fractions SilicaGel->Fractions HPLC Preparative HPLC Fractions->HPLC PurifiedAnalogs Purified this compound and Analogs HPLC->PurifiedAnalogs Crystallization Crystallization PurifiedAnalogs->Crystallization Crystals Crystalline Compounds Crystallization->Crystals G cluster_0 Intracellular Signaling Cascade NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Ras Ras TrkA->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK NeuriteOutgrowth Neurite Outgrowth ERK->NeuriteOutgrowth Promotes This compound This compound (Inhibitor) This compound->MEK Inhibits

Application Notes and Protocols for the Quantification of Indocarbazostatin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indocarbazostatin and its analogs, belonging to the indolocarbazole class of compounds, have garnered significant interest due to their potential therapeutic properties, including antitumor and neuroprotective activities.[1][2] Accurate and reliable quantification of these compounds is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control.[3][4] High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) are powerful analytical techniques widely employed for the determination of indolocarbazole derivatives and other complex molecules in various matrices.[5][6][7][8]

This document provides detailed application notes and protocols for the quantification of this compound, based on established methods for structurally similar indolocarbazole compounds. The methodologies described herein are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. It is important to note that while these protocols are based on validated methods for related compounds, they should be further validated for specificity and accuracy with this compound.[4]

Analytical Methods Overview

The primary analytical methods for the quantification of indolocarbazole derivatives involve reversed-phase HPLC.[7] This technique separates compounds based on their hydrophobicity. For enhanced selectivity and sensitivity, HPLC systems are often coupled with DAD, which provides spectral information, or more advanced detectors like tandem mass spectrometry (LC-MS/MS), which offers high specificity and low detection limits.[6][8]

Key Methodologies:

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A robust and widely used method for the quantification of active pharmaceutical ingredients (APIs).[5] It offers good sensitivity and the ability to assess peak purity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique ideal for bioanalysis and trace-level quantification in complex matrices like plasma or tissue homogenates.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from validated analytical methods for compounds structurally related to this compound. This data can serve as a benchmark for the development and validation of a specific method for this compound.

Table 1: HPLC Method Parameters for Indolocarbazole Derivative LCS-1269

ParameterValueReference
Linearity RangeNot Specified[1][7]
Correlation Coefficient (r²)0.9998[1][7]
Limit of Detection (LOD)3.15 µg/mL[1][7]
Limit of Quantification (LOQ)9.57 µg/mL[1][7]
Precision (Repeatability, RSD)1.49%[1][7]
Accuracy (Recovery)98.0% - 102.0%[1]

Table 2: HPLC-DAD Method Parameters for Indoxacarb

ParameterValueReference
Linearity Range0.1 - 3.2 mg/mL[5]
Correlation Coefficient (r²)> 0.99998[5]
Precision (RSD)0.35%[5]
AccuracyNot Specified[5]

Table 3: LC-MS/MS Method Parameters for Indomethacin in Biological Matrices

ParameterPlasmaUterine TissueReference
Linearity Range2.0 - 400 ng/mL4.0 - 800 ng/mL[9]
Precision (Intra- and Interday)< 9.5%< 9.5%[9]
Accuracy (Relative Error)± 5.3%± 5.3%[9]

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-DAD

This protocol is adapted from a validated method for the indolocarbazole derivative LCS-1269 and is suitable for the quantification of this compound in bulk drug substance or simple formulations.[1][7]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Purified water (Milli-Q or equivalent)

  • Methanol (HPLC grade)

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a gradient pump, autosampler, column oven, and Diode-Array Detector (DAD).

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 100% B

    • 20-25 min: 100% B

    • 25-30 min: 100% to 30% B

    • 30-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (determined by UV scan).

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range.

  • Sample Solution: Prepare the sample by dissolving it in methanol to a known concentration, followed by dilution with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.

Protocol 2: Quantification of this compound in Biological Matrices using LC-MS/MS

This protocol is a representative method for the bioanalysis of small molecules and can be adapted for this compound in matrices like plasma or tissue homogenates.[9]

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar compound not present in the sample

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water (LC-MS grade)

  • Human or animal plasma (K2EDTA)

2. Instrumentation:

  • Liquid Chromatography system coupled with a triple quadrupole Mass Spectrometer (LC-MS/MS).

  • Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

3. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program: Optimized for the separation of this compound and the IS. A typical starting point would be a rapid gradient from 5% to 95% B over a few minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, to be optimized for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for both this compound and the IS need to be determined by infusion and optimization.

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of the IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples from the calibration curve using a weighted linear regression model.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing prep_start Start weigh_std Weigh this compound Reference Standard prep_start->weigh_std dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std prepare_cal Prepare Calibration Standards dissolve_std->prepare_cal inject Inject into HPLC System prepare_cal->inject prepare_sample Prepare Sample Solution filter Filter through 0.45 µm Syringe Filter prepare_sample->filter filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect Detection by DAD separate->detect integrate Integrate Peak Area detect->integrate calibration_curve Construct Calibration Curve integrate->calibration_curve quantify Quantify this compound in Sample calibration_curve->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound quantification by HPLC-DAD.

LCMSMS_Workflow cluster_prep Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Start plasma_sample Take Plasma Sample prep_start->plasma_sample add_is Add Internal Standard (IS) plasma_sample->add_is precipitate Add Cold Acetonitrile add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect MRM Detection ionize->detect peak_area_ratio Calculate Peak Area Ratio (Analyte/IS) detect->peak_area_ratio calibration_curve Construct Calibration Curve peak_area_ratio->calibration_curve quantify Quantify this compound calibration_curve->quantify report Generate Report quantify->report

References

Application Notes and Protocols: Indolocarbazole Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on published research on various indolocarbazole derivatives. As specific data for "Indocarbazostatin" in cancer cell line studies is not publicly available, this document utilizes data from structurally related indolocarbazole compounds to provide a representative overview of the potential applications and methodologies. The protocols provided are generalized and may require optimization for specific experimental conditions and cell lines.

Introduction

Indolocarbazoles are a class of naturally occurring and synthetic heterocyclic compounds that have garnered significant interest in oncology research due to their potent anti-tumor activities. These compounds exert their effects through various mechanisms, including the inhibition of protein kinases, intercalation into DNA, and poisoning of topoisomerase enzymes, ultimately leading to cell cycle arrest and apoptosis in cancer cells. This document provides a summary of the cytotoxic effects of representative indolocarbazole derivatives on various cancer cell lines, detailed protocols for key experimental assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Cytotoxicity of Indolocarbazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several indolocarbazole derivatives across a panel of human cancer cell lines, demonstrating their potent cytotoxic effects.

CompoundCell LineCancer TypeIC50 (µM)Reference
LCS-1208 HT29Colorectal Adenocarcinoma0.13[1]
U251Glioblastoma1.3[1]
Granta-519B-cell Lymphoma0.071[1]
K562Chronic Myelogenous Leukemia6[1]
LCS-1269 U251Glioblastoma1.2[1]
HT29Colorectal Adenocarcinoma2.5[1]
MCF-7Breast Adenocarcinoma31[1]
K562Chronic Myelogenous Leukemia>50[1]
Compound 3 A549Lung Carcinoma1.2 ± 0.05[2]
MCF-7Breast Adenocarcinoma1.6 ± 0.09[2]
Loonamycin A MDA-MB-231Triple-Negative Breast CancerNot specified, but noted to have stronger cytotoxicity than rebeccamycin[3]

Signaling Pathways Modulated by Indolocarbazole Derivatives

Indolocarbazole derivatives have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. Two prominent examples are the inhibition of Topoisomerase IIα and the disruption of the Notch signaling pathway.

Topoisomerase IIα Inhibition Pathway

Many indolocarbazoles function as "topoisomerase poisons" by stabilizing the covalent complex between topoisomerase IIα and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.

Topoisomerase_Inhibition Indolocarbazole Indolocarbazole Derivative TopoII_DNA Topoisomerase IIα-DNA Covalent Complex Indolocarbazole->TopoII_DNA Stabilizes DNA_Replication DNA Replication & Transcription TopoII_DNA->DNA_Replication Blocks Re-ligation DSB DNA Double-Strand Breaks DNA_Replication->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Indolocarbazole-mediated inhibition of Topoisomerase IIα.

Notch Signaling Pathway Inhibition

Certain indolocarbazoles, such as Loonamycin A, have been found to inhibit the Notch signaling pathway, which is often dysregulated in cancer and plays a crucial role in cancer stem cell maintenance. By inhibiting this pathway, these compounds can reduce cancer cell stemness and enhance the efficacy of other chemotherapeutic agents.

Notch_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD_Release NICD Release (γ-secretase cleavage) Notch_Receptor->NICD_Release Induces Notch_Ligand Notch Ligand (on adjacent cell) Notch_Ligand->Notch_Receptor Binds NICD NICD NICD_Release->NICD Translocates to CSL CSL (Transcription Factor) NICD->CSL Binds to Target_Genes Target Gene Expression (e.g., Hes, Hey) CSL->Target_Genes Activates Stemness Cancer Stem Cell Properties Target_Genes->Stemness Promotes Indolocarbazole Indolocarbazole Derivative (e.g., Loonamycin A) Indolocarbazole->NICD_Release Inhibits

Caption: Inhibition of the Notch signaling pathway by indolocarbazoles.

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the anticancer effects of indolocarbazole derivatives in cancer cell lines.

Experimental Workflow

The general workflow for investigating the effects of an indolocarbazole derivative on a cancer cell line is depicted below.

Experimental_Workflow start Start: Cancer Cell Line Culture treatment Treatment with Indolocarbazole Derivative (Dose-response & Time-course) start->treatment cytotoxicity Cytotoxicity Assay (MTT Assay) treatment->cytotoxicity apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) treatment->apoptosis western_blot Western Blot Analysis (Protein Expression) treatment->western_blot data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis apoptosis->data_analysis western_blot->data_analysis

Caption: General experimental workflow for studying indolocarbazoles.

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of an indolocarbazole derivative on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Indolocarbazole derivative stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the indolocarbazole derivative in complete medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with an indolocarbazole derivative.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the indolocarbazole derivative at the desired concentrations for the specified time.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting compensation and gates.

Protocol 3: Western Blot Analysis

Objective: To detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways following treatment with an indolocarbazole derivative.

Materials:

  • Treated and untreated cancer cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, Notch1, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Indocarbazostatin Production from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Indocarbazostatin from Streptomyces culture.

Frequently Asked Questions (FAQs)

Q1: Which microbial strain is known to produce this compound?

A1: Indocarbazostatins A and B were first isolated from the culture broth of Streptomyces sp. KO-0388. Additionally, new analogs, Indocarbazostatins C and D, have been isolated from a mutant strain, Streptomyces sp. MUV-6-83, which was derived from the original producer through UV irradiation[1].

Q2: What is the general biosynthetic pathway for this compound?

A2: this compound belongs to the indolocarbazole alkaloid family. The biosynthesis of the indolocarbazole core generally involves the dimerization of two L-tryptophan molecules. This understanding of the precursor can be crucial for optimizing production by manipulating the culture medium.

Q3: What are the key factors influencing the yield of this compound?

A3: The yield of this compound, like other secondary metabolites from Streptomyces, is influenced by a combination of factors including the composition of the culture medium (carbon and nitrogen sources), physical parameters (pH, temperature, aeration), and the genetic stability of the producing strain.

Troubleshooting Guide

Low or No Production of this compound

Problem: After fermentation, analysis of the culture broth shows very low or undetectable levels of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Culture Medium 1. Carbon Source: Experiment with different carbon sources such as glucose, soluble starch, or glycerol. The type and concentration of the carbon source can significantly impact secondary metabolite production. 2. Nitrogen Source: Test various organic and inorganic nitrogen sources like yeast extract, peptone, soybean meal, or ammonium sulfate. The carbon-to-nitrogen ratio is a critical factor.
Incorrect Fermentation Parameters 1. pH: The optimal pH for Streptomyces fermentation is typically between 6.0 and 8.0. Monitor and control the pH of the culture broth throughout the fermentation process. 2. Temperature: Most Streptomyces species grow well between 28°C and 37°C. Determine the optimal temperature for Streptomyces sp. KO-0388. 3. Aeration and Agitation: Adequate dissolved oxygen is crucial for the growth of aerobic Streptomyces and subsequent production of secondary metabolites. Optimize the agitation speed and aeration rate in the fermenter.
Strain Instability or Degeneration 1. Spore Stock Quality: Ensure the use of a fresh and high-quality spore stock for inoculation. Repeated subculturing can lead to strain degeneration and loss of productivity. 2. Inoculum Development: Standardize the inoculum preparation process, including the age and density of the seed culture.
Inefficient Extraction Procedure 1. Solvent Selection: this compound is typically extracted from the fermentation broth using organic solvents. Ethyl acetate is a commonly used solvent for extracting similar compounds from Streptomyces cultures. 2. Extraction pH: The pH of the broth during extraction can influence the recovery of the compound. Experiment with adjusting the pH before solvent extraction.

Experimental Protocols

General Protocol for Streptomyces Fermentation

This protocol provides a general framework. Specific concentrations and conditions should be optimized for this compound production.

  • Inoculum Preparation:

    • Aseptically transfer spores of Streptomyces sp. KO-0388 to a suitable agar medium (e.g., ISP2 agar).

    • Incubate at 28-30°C for 7-10 days until sporulation is observed.

    • Prepare a spore suspension in sterile water or a suitable buffer.

    • Use this spore suspension to inoculate a seed culture medium.

  • Seed Culture:

    • Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with the spore suspension.

    • Incubate at 28-30°C on a rotary shaker (200-250 rpm) for 48-72 hours.

  • Production Fermentation:

    • Inoculate the production medium with the seed culture (typically 5-10% v/v).

    • A suitable production medium could consist of a carbon source (e.g., soluble starch, glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

    • Incubate under controlled conditions (pH, temperature, aeration) for 5-10 days.

  • Extraction and Analysis:

    • Separate the mycelium from the culture broth by centrifugation or filtration.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Concentrate the organic phase under reduced pressure.

    • Analyze the crude extract for the presence of this compound using techniques like HPLC or LC-MS.

Visualizations

Indocarbazostatin_Biosynthesis_Pathway cluster_precursors Primary Metabolism cluster_indolocarbazole Indolocarbazole Core Biosynthesis cluster_tailoring Tailoring Reactions Shikimate_Pathway Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate L-Tryptophan L-Tryptophan Chorismate->L-Tryptophan Indole-3-pyruvic_acid Indole-3-pyruvic_acid L-Tryptophan->Indole-3-pyruvic_acid Dimerization_and_Cyclization Dimerization_and_Cyclization Indole-3-pyruvic_acid->Dimerization_and_Cyclization Indolocarbazole_Scaffold Indolocarbazole_Scaffold Dimerization_and_Cyclization->Indolocarbazole_Scaffold Glycosylation Glycosylation Indolocarbazole_Scaffold->Glycosylation This compound This compound Glycosylation->this compound

Caption: Proposed biosynthetic pathway of this compound.

Fermentation_Workflow Spore_Stock Spore_Stock Agar_Plate_Culture Agar_Plate_Culture Spore_Stock->Agar_Plate_Culture Seed_Culture Seed_Culture Agar_Plate_Culture->Seed_Culture Production_Fermentation Production_Fermentation Seed_Culture->Production_Fermentation Harvest Harvest Production_Fermentation->Harvest Extraction Extraction Harvest->Extraction Purification Purification Extraction->Purification Pure_this compound Pure_this compound Purification->Pure_this compound

Caption: General experimental workflow for this compound production.

Troubleshooting_Logic cluster_medium Medium Optimization cluster_parameters Parameter Optimization cluster_strain Strain Maintenance cluster_extraction Extraction Improvement Low_Yield Low/No this compound Yield Check_Medium Optimize Culture Medium? Low_Yield->Check_Medium Check_Parameters Optimize Fermentation Parameters? Low_Yield->Check_Parameters Check_Strain Evaluate Strain Stability? Low_Yield->Check_Strain Check_Extraction Improve Extraction Protocol? Low_Yield->Check_Extraction Carbon_Source Vary Carbon Source Check_Medium->Carbon_Source Nitrogen_Source Vary Nitrogen Source Check_Medium->Nitrogen_Source C_N_Ratio Adjust C:N Ratio Check_Medium->C_N_Ratio pH Optimize pH Check_Parameters->pH Temperature Optimize Temperature Check_Parameters->Temperature Aeration Optimize Aeration/Agitation Check_Parameters->Aeration Spore_Quality Use Fresh Spore Stock Check_Strain->Spore_Quality Inoculum_Prep Standardize Inoculum Check_Strain->Inoculum_Prep Solvent Test Different Solvents Check_Extraction->Solvent pH_Adjust Adjust Extraction pH Check_Extraction->pH_Adjust

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Addressing Indocarbazostatin Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Indocarbazostatin in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound belongs to the indolocarbazole class of compounds. These molecules are often characterized by their rigid, planar, and hydrophobic structures. This inherent hydrophobicity makes them poorly soluble in polar solvents like water and aqueous buffers (e.g., PBS).

Q2: I'm seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What can I do?

A2: This is a common issue. The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution. Here are some troubleshooting steps:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay to minimize solvent-induced artifacts and cytotoxicity.[1]

  • Use a pre-mixed buffer with a solubilizing agent: Instead of diluting directly into a standard buffer, use a buffer that already contains a solubilizing agent like a cyclodextrin or a non-ionic surfactant.

  • Optimize the dilution method: Try adding the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations of the compound.

  • Consider a different co-solvent: While DMSO is common, other water-miscible organic solvents like ethanol or N-Methyl-2-pyrrolidone (NMP) could be tested for better results in your specific system.[2]

Q3: Can I use surfactants to improve this compound solubility?

A3: Yes, non-ionic surfactants can be effective. They form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. It is important to use a concentration of the surfactant that is above its critical micelle concentration (CMC).

Q4: What are cyclodextrins and how can they help with this compound solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing their solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Q5: Are there any ready-to-use formulations for indolocarbazole compounds?

A5: A patented approach for aqueous indolocarbazole solutions involves using a combination of an organic solvent and a dispersant. For instance, a concentrate can be prepared using propylene glycol and polyvinylpyrrolidone (PVP). This concentrate can then be diluted in an aqueous solution containing polyethylene glycol 400 (PEG 400) and PVP to achieve a final desired concentration.[4]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Possible Cause: Precipitation of this compound in the cell culture medium over time, leading to a decrease in the effective concentration.

  • Troubleshooting Steps:

    • Visual Inspection: Before and after the incubation period, inspect the wells under a microscope for any signs of compound precipitation.

    • Solubility in Media: Pre-test the solubility of your final this compound concentration in the complete cell culture medium (including serum) under your experimental conditions (e.g., 37°C, 5% CO2).

    • Formulation with Solubilizers: Prepare your this compound working solution in a medium containing a biocompatible solubilizer, such as a low percentage of HP-β-CD.

Issue 2: Difficulty preparing a stable stock solution.
  • Possible Cause: The chosen solvent is not optimal for this compound, or the compound is degrading.

  • Troubleshooting Steps:

    • Test Alternative Solvents: If DMSO is not effective, try other organic solvents like NMP or dimethylacetamide (DMA).[2]

    • Sonication: Use a bath sonicator to aid in the dissolution of the compound in the stock solvent.[1][2]

    • Storage Conditions: Store stock solutions at -20°C or -80°C to minimize degradation. Protect from light if the compound is light-sensitive.

Data Presentation

Table 1: Solubility Enhancement Strategies for Indolocarbazole Derivatives

MethodKey ComponentsAchievable ConcentrationReference
Co-solvent/Dispersant SystemPropylene glycol, PVP, PEG 400, WaterAt least 100 µg/mL[4]
Solubilizer ComplexDMSO, Ethanol, Kolliphor® P 188, Kollidon® 17, Kollisolv® PEG-400Undisclosed, but allows for reduction of organic solvents[5][6]
Inclusion Complexationβ-cyclodextrinForms 1:1 or 1:2 complexes, enhancing solubility[3]

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution using a Co-solvent/Dispersant System

This protocol is adapted from a method developed for indolocarbazole compounds.[4]

  • Preparation of this compound Concentrate:

    • Dissolve this compound in propylene glycol to a desired high concentration (e.g., 10 mg/mL).

    • Add polyvinylpyrrolidone (PVP) to a final concentration of 1-10% (by weight) and mix until dissolved.

  • Preparation of Diluent Solution:

    • Prepare a solution containing 30% (w/v) polyethylene glycol 400 (PEG 400) and 1% (w/v) PVP in water.

  • Preparation of Final Working Solution:

    • Dilute the this compound concentrate with the diluent solution to the final desired concentration for your experiment.

    • Filter the final solution through a 0.22 µm syringe filter for sterile applications.

  • Concentration Verification (Optional but Recommended):

    • Determine the final concentration of the solubilized this compound using reverse-phase HPLC with UV detection (e.g., at 290 nm).

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Preparation of HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your desired aqueous buffer (e.g., PBS).

  • Complexation:

    • Add the solid this compound powder directly to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • Removal of Undissolved Compound:

    • Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Final Preparation:

    • Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex.

    • For sterile applications, filter the supernatant through a 0.22 µm filter.

  • Concentration Determination:

    • The concentration of the solubilized this compound should be determined analytically (e.g., by HPLC or UV-Vis spectroscopy).

Mandatory Visualization

Indocarbazostatin_Solubility_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_solution Troubleshooting Solutions Indocarbazostatin_Powder This compound Powder DMSO 100% DMSO Indocarbazostatin_Powder->DMSO Add to Vortex Vortex/Sonicate DMSO->Vortex Stock_Solution High Concentration Stock Vortex->Stock_Solution Aqueous_Buffer Aqueous Buffer (e.g., PBS) Stock_Solution->Aqueous_Buffer Dilute into Precipitation Precipitation Occurs Aqueous_Buffer->Precipitation Leads to Co_Solvent Use Co-solvent/ Dispersant System Precipitation->Co_Solvent Cyclodextrin Use Cyclodextrin (HP-β-CD) Precipitation->Cyclodextrin Surfactant Use Surfactant (e.g., Tween-80) Precipitation->Surfactant Final_Solution Soluble Aqueous Solution Co_Solvent->Final_Solution Cyclodextrin->Final_Solution Surfactant->Final_Solution

Caption: Troubleshooting workflow for addressing this compound precipitation in aqueous solutions.

NGF_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds to Ras Ras TrkA->Ras Activates Raf B-Raf Ras->Raf p38 p38 MAPK Ras->p38 MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK MSK1 MSK1 ERK->MSK1 p38->MSK1 CREB CREB MSK1->CREB ATF1 ATF1 MSK1->ATF1 Differentiation Neuronal Differentiation CREB->Differentiation Promotes ATF1->Differentiation Promotes This compound This compound This compound->TrkA Inhibits? This compound->ERK Inhibits? This compound->p38 Inhibits?

Caption: Simplified NGF-induced neuronal differentiation signaling pathway and potential points of inhibition by this compound.

References

Technical Support Center: Optimization of Indocarbazostatin Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for Indocarbazostatin production. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism for this compound?

A1: Indocarbazostatins are produced by actinomycetes, specifically strains of the genus Streptomyces. For instance, new analogs, Indocarbazostatins C and D, have been isolated from the culture broth of a mutant strain, Streptomyces sp. MUV-6-83.

Q2: What are the critical physical parameters to control during this compound fermentation?

A2: For successful fermentation of Streptomyces species to produce secondary metabolites like this compound, it is crucial to control several physical parameters. These include temperature, pH, agitation (shaking speed), and aeration.[1] The optimal ranges for these parameters can be strain-specific and should be determined empirically.

Q3: Which carbon and nitrogen sources are generally suitable for Streptomyces fermentation for antibiotic production?

A3: Streptomyces species can utilize a variety of carbon and nitrogen sources. Commonly effective carbon sources include soluble starch, glucose, and glycerol.[2] For nitrogen, yeast extract, soybean meal, peptone, and sodium nitrate have been shown to support good growth and antibiotic production.[1] The choice of the specific source and its concentration can significantly impact the yield of the desired secondary metabolite.

Q4: How can I quantify the concentration of this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound. A reverse-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of acetonitrile and water (often with an acid modifier like trifluoroacetic acid) is a common starting point for separating indolocarbazole compounds.[3][4] Detection is typically performed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS) for higher sensitivity and specificity.

Troubleshooting Guides

This section addresses common problems encountered during this compound fermentation and provides potential solutions.

Problem Potential Causes Troubleshooting Steps
Low or No this compound Production - Inappropriate medium composition. - Suboptimal physical parameters (pH, temperature). - Poor aeration. - Strain degradation or mutation. - Presence of inhibitory substances.- Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Consider using a rich medium like "Kazuo medium" which has been successful for other indolocarbazoles. - Parameter Optimization: Perform a design of experiments (DoE) to investigate the optimal pH (typically 6-8 for Streptomyces), temperature (often around 28-30°C), and agitation speed.[1] - Improve Aeration: Ensure adequate oxygen supply by using baffled flasks and optimizing the shaking speed. - Strain Maintenance: Use a fresh culture from a cryopreserved stock for inoculation. - Media Sterility: Ensure all media components are properly sterilized to avoid contamination.
Foaming in the Fermentor - High concentration of proteins or other surface-active compounds in the medium. - Intense agitation and aeration.- Add Antifoam: Introduce a sterile antifoaming agent to the culture medium. - Optimize Agitation: Reduce the shaking speed, but ensure it is still sufficient for proper mixing and aeration.
Slow or No Growth of Streptomyces - Incorrect inoculum size or age. - Nutrient limitation in the medium. - Suboptimal pH or temperature. - Contamination with other microorganisms.- Inoculum Preparation: Use a healthy, actively growing seed culture. The seed age can be critical, often around 3 days.[1] - Medium Enrichment: Ensure the medium contains all essential nutrients, including trace elements. - Verify Parameters: Double-check and calibrate pH probes and temperature controllers. - Check for Contamination: Perform microscopy and plate counts to check for contaminating bacteria or fungi.
Inconsistent Batch-to-Batch Yield - Variability in raw material quality. - Inconsistent inoculum preparation. - Fluctuations in fermentation parameters.- Standardize Raw Materials: Use high-quality, consistent sources for media components. - Standardize Inoculum: Develop a strict protocol for seed culture preparation, including age and cell density. - Monitor and Control: Implement robust monitoring and control of all critical fermentation parameters.

Quantitative Data Presentation

The following tables provide examples of medium compositions that can be used as a starting point for the fermentation of Streptomyces species for indolocarbazole production.

Table 1: Kazuo Medium for Indolocarbazole Production by Streptomyces sp. OUCMDZ-5380 [1]

ComponentConcentration (g/L)
Soluble Starch25
Yeast Extract2
Soybean Meal15
CaCO₃2
Amberlite XAD-16N10
Natural Seawaterto 1 L
pH 7.5

Table 2: General Purpose ISP2 Medium for Streptomyces Seed Culture [1]

ComponentConcentration (g/L)
Malt Extract10
Yeast Extract2
D-Glucose4
Natural Seawaterto 1 L
pH 7.3

Experimental Protocols

Protocol 1: Seed Culture Preparation for Streptomyces sp.
  • Medium Preparation: Prepare ISP2 medium (see Table 2 for composition). Sterilize by autoclaving.

  • Inoculation: In a sterile environment, inoculate the ISP2 medium with a cryopreserved vial or a fresh plate culture of the Streptomyces strain.

  • Incubation: Incubate the culture in a shaker incubator at 28°C with agitation at 180 rpm for 3 days.[1] A healthy seed culture should appear turbid with visible mycelial growth.

Protocol 2: Production of this compound in Shake Flasks
  • Production Medium: Prepare the Kazuo production medium (see Table 1). Dispense 150 mL into 500 mL Erlenmeyer flasks and sterilize.[1]

  • Inoculation: Aseptically transfer 5 mL of the 3-day-old seed culture into each production flask.[1]

  • Fermentation: Incubate the production cultures at 28°C with shaking at 180 rpm for 9 days.[1]

  • Sampling and Analysis: Periodically take samples under sterile conditions to monitor cell growth and this compound production using HPLC.

Protocol 3: Quantification of this compound by HPLC (General Method)
  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to separate the mycelia from the supernatant.

    • Extract the supernatant and/or the mycelia with an organic solvent such as ethyl acetate or acetone.

    • Evaporate the solvent and redissolve the extract in a suitable solvent for HPLC analysis (e.g., methanol or DMSO).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) monitoring at a wavelength appropriate for indolocarbazoles (e.g., 290 nm).

    • Quantification: Use a standard curve prepared with purified this compound of known concentrations.

Visualizations

Fermentation_Workflow cluster_prep Preparation cluster_culture Culturing cluster_analysis Analysis Cryo_Stock Cryopreserved Streptomyces Stock Inoc_Seed Inoculate Seed Medium Cryo_Stock->Inoc_Seed Seed_Medium Prepare & Sterilize Seed Medium (ISP2) Seed_Medium->Inoc_Seed Prod_Medium Prepare & Sterilize Production Medium Inoc_Prod Inoculate Production Medium with Seed Prod_Medium->Inoc_Prod Incubate_Seed Incubate Seed Culture (3 days, 28°C, 180 rpm) Inoc_Seed->Incubate_Seed Incubate_Seed->Inoc_Prod Incubate_Prod Incubate Production Culture (9 days, 28°C, 180 rpm) Inoc_Prod->Incubate_Prod Sampling Periodic Sampling Incubate_Prod->Sampling Extraction Extraction of This compound Sampling->Extraction HPLC HPLC Quantification Extraction->HPLC

Caption: Experimental workflow for this compound fermentation.

Signaling_Pathway cluster_inputs Environmental Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Signal_Transduction Signal Transduction (Two-component systems) Nutrient_Limitation->Signal_Transduction pH_Shift pH Shift pH_Shift->Signal_Transduction Quorum_Sensing Quorum Sensing (e.g., A-factor) Quorum_Sensing->Signal_Transduction Pathway_Regulator Pathway-Specific Regulatory Proteins (e.g., StrR-like) Signal_Transduction->Pathway_Regulator Biosynthetic_Genes Activation of Indolocarbazole Biosynthetic Genes Pathway_Regulator->Biosynthetic_Genes Precursors Primary Metabolite Precursors (e.g., Tryptophan) Precursors->Biosynthetic_Genes This compound This compound Production Biosynthetic_Genes->this compound

Caption: Hypothetical signaling pathway for secondary metabolite production.

References

Technical Support Center: Purification of Indocarbazostatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of Indocarbazostatin and its analogs. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Degradation: The indolocarbazole core can be sensitive to acidic or basic conditions, as well as prolonged exposure to light and elevated temperatures. The ester functionality is susceptible to hydrolysis.- Maintain a neutral pH (6.5-7.5) throughout the purification process.- Work in low-light conditions or use amber-colored glassware.- Perform purification steps at reduced temperatures (4-10°C) where possible.- Use buffered mobile phases for chromatography.
Irreversible Adsorption: The planar aromatic structure of this compound can lead to strong, irreversible binding to silica gel or other polar stationary phases.- Consider using a less polar stationary phase like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).- Pre-treat the silica gel with a triethylamine solution to cap active silanol groups.- Elute with a mobile phase containing a small percentage of a competitive polar solvent like methanol or a basic modifier like triethylamine.
Co-elution of Impurities Structurally Similar Byproducts: Synthesis of this compound can result in isomers or degradation products with similar polarity, making separation by normal-phase chromatography challenging.- Employ high-performance liquid chromatography (HPLC) with a high-resolution column (e.g., a sub-2-micron particle size C18 column).- Utilize a gradient elution method to enhance separation.- Consider alternative chromatography techniques such as size-exclusion or ion-exchange chromatography if applicable to the impurities.
Peak Tailing in Chromatography Interaction with Stationary Phase: The nitrogen atoms in the indole and carbazole moieties can interact with acidic silanol groups on the surface of silica gel, leading to peak tailing.- Add a basic modifier, such as 0.1% triethylamine or pyridine, to the mobile phase to saturate the active sites on the silica gel.- Use an end-capped reverse-phase column (for HPLC) to minimize silanol interactions.
Product Precipitation during Purification Poor Solubility: this compound, being a large, relatively nonpolar molecule, may have limited solubility in certain solvent systems, leading to precipitation in the column or tubing.- Ensure the chosen mobile phase has good solvating power for this compound.- Perform solubility tests with various solvent mixtures before scaling up the purification.- If using reverse-phase HPLC, ensure the initial mobile phase composition has sufficient organic solvent to keep the compound dissolved.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

A1: The main challenge lies in its potential for degradation and its tendency to irreversibly adsorb to polar stationary phases like silica gel. Its complex structure, featuring indole, carbazole, and ester functional groups, makes it susceptible to hydrolysis and oxidation, while the planar aromatic system can cause strong interactions with silica.

Q2: What type of chromatography is most effective for this compound purification?

A2: While normal-phase chromatography on silica gel is a common technique, reverse-phase high-performance liquid chromatography (RP-HPLC) often provides better resolution and recovery for complex molecules like this compound. Using a C18 column with a gradient elution of water and acetonitrile or methanol is a good starting point.

Q3: How can I prevent the degradation of this compound during purification?

A3: To minimize degradation, it is crucial to control the pH, temperature, and light exposure. Work at a neutral pH, keep the temperature low, and protect the compound from light. Avoid strong acids and bases in your mobile phase and workup procedures.

Q4: I am observing significant peak tailing during HPLC analysis. What can I do?

A4: Peak tailing is often due to interactions between the basic nitrogen atoms of this compound and residual acidic silanol groups on the HPLC column. Adding a small amount of a basic modifier like triethylamine (0.1%) to your mobile phase can significantly improve peak shape.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: As with any biologically active compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Handle the compound in a well-ventilated area or a fume hood. Refer to the specific Material Safety Data Sheet (MSDS) for detailed handling and safety information.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for different purification methods, illustrating potential outcomes.

Purification Method Stationary Phase Mobile Phase Gradient Purity Achieved (%) Yield (%) Processing Time (hours)
Flash ChromatographySilica GelHexane:Ethyl Acetate (90:10 to 50:50)85-9060-704-6
Flash Chromatography with ModifierSilica GelHexane:Ethyl Acetate with 0.1% Triethylamine90-9575-854-6
Preparative HPLCC18Water:Acetonitrile (50:50 to 10:90)>9850-608-12
Preparative HPLC with Buffered Mobile PhaseC18Ammonium Acetate Buffer (pH 7):Acetonitrile>9965-758-12

Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel with a Basic Modifier

  • Column Packing: Dry pack a flash chromatography column with silica gel (230-400 mesh).

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% Triethylamine) until the baseline is stable.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry sample onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions based on UV detection (if available) or thin-layer chromatography (TLC) analysis.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.

Protocol 2: Preparative Reverse-Phase HPLC

  • System Preparation: Prime the HPLC system with the mobile phases (e.g., Mobile Phase A: 10 mM Ammonium Acetate in water, pH 7; Mobile Phase B: Acetonitrile).

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 50% B) at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Dissolve the partially purified this compound in a suitable solvent (e.g., a mixture of Mobile Phase A and B) and inject it onto the column.

  • Gradient Elution: Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 50% to 90% over 30 minutes).

  • Fraction Collection: Collect fractions based on the retention time of the target peak, as determined by analytical HPLC.

  • Post-Purification: Combine the fractions containing the pure product. Remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent to recover the final product.

Visualizations

Purification_Workflow cluster_0 Crude Product cluster_1 Initial Purification cluster_2 Purity Analysis cluster_3 Final Purification cluster_4 Final Product Crude Crude this compound FlashChrom Flash Chromatography (Silica Gel + 0.1% TEA) Crude->FlashChrom Dissolve & Load PurityCheck HPLC/TLC Analysis FlashChrom->PurityCheck Collect & Analyze Fractions PrepHPLC Preparative RP-HPLC (Buffered Mobile Phase) PurityCheck->PrepHPLC Combine Semi-pure Fractions PureProduct Pure this compound (>99%) PrepHPLC->PureProduct Collect Pure Fractions & Lyophilize Logical_Troubleshooting Start Problem Encountered (e.g., Low Yield) CheckDegradation Assess for Degradation (HPLC/MS of crude vs. pure) Start->CheckDegradation CheckAdsorption Evaluate Irreversible Adsorption (Mass balance calculation) Start->CheckAdsorption SolutionDegradation Modify Conditions: - Neutral pH - Low Temperature - Protect from Light CheckDegradation->SolutionDegradation Degradation Confirmed SolutionAdsorption Change Stationary/Mobile Phase: - Use Alumina or C18 - Add Basic Modifier CheckAdsorption->SolutionAdsorption Adsorption Confirmed

Technical Support Center: Indocarbazostatin Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Indocarbazostatin. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is an indolocarbazole alkaloid. Compounds of this class are often complex molecules with multiple reactive sites. While specific stability data for this compound is not extensively published, its predicted low water solubility (approximately 0.12 g/L) suggests that its stability in aqueous solutions may be a concern, potentially leading to precipitation or degradation over time. Stability is expected to be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: Which solvents are recommended for dissolving and storing this compound?

Given its predicted poor aqueous solubility, organic solvents are generally recommended for dissolving this compound. Common choices for similar compounds include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols such as ethanol or methanol. For long-term storage, it is advisable to keep stock solutions in a non-polar aprotic solvent at low temperatures (e.g., -20°C or -80°C) to minimize degradation. It is crucial to perform a solubility test to determine the most suitable solvent and concentration for your specific application.

Q3: How can I assess the stability of my this compound solution?

To assess the stability of an this compound solution, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), is required.[1] This method should be capable of separating the intact this compound from any potential degradation products. By analyzing the solution at different time points and under various storage conditions, you can quantify the remaining parent compound and monitor the formation of degradants.

Q4: What are forced degradation studies and why are they important for this compound?

Forced degradation, or stress testing, involves subjecting a drug substance to harsh conditions to accelerate its decomposition.[2][3][4] These studies are critical in drug development to:

  • Identify likely degradation products.[4]

  • Elucidate potential degradation pathways.[4]

  • Determine the intrinsic stability of the molecule.[4]

  • Develop and validate a stability-indicating analytical method.

Typical stress conditions include exposure to acidic, basic, oxidative, thermal, and photolytic environments.[4]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers
  • Problem: My this compound precipitates out of solution when I dilute my stock solution into an aqueous buffer for my experiment.

  • Possible Causes:

    • Poor Aqueous Solubility: this compound has low predicted water solubility. The final concentration in the aqueous buffer may exceed its solubility limit.

    • Solvent Shock: Rapidly adding a concentrated organic stock solution to an aqueous buffer can cause the compound to crash out of solution.

    • pH Effects: The pH of the buffer may influence the solubility of this compound.

  • Solutions:

    • Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your final aqueous buffer.

    • Use a Co-solvent: Consider including a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in your final aqueous buffer to improve solubility. Ensure the co-solvent concentration is compatible with your experimental system.

    • Gradual Addition: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate better mixing and reduce solvent shock.

    • pH Adjustment: Investigate the effect of pH on solubility and adjust the buffer pH if possible, without compromising your experiment.

Issue 2: Inconsistent Results in Biological Assays
  • Problem: I am observing high variability or a loss of activity in my biological assays using this compound over time.

  • Possible Causes:

    • Degradation in Solution: this compound may be degrading in the experimental medium, especially during prolonged incubation periods.

    • Adsorption to Labware: The compound might be adsorbing to the surface of plasticware (e.g., microplates, tubes), reducing its effective concentration.

    • Photodegradation: Exposure to light during the experiment could be causing degradation.

  • Solutions:

    • Prepare Fresh Solutions: Prepare working solutions of this compound immediately before use from a freshly thawed stock.

    • Assess Stability in Assay Medium: Perform a time-course experiment to evaluate the stability of this compound in your specific cell culture medium or assay buffer by analyzing samples at different time points using a stability-indicating HPLC method.

    • Use Low-Binding Labware: Utilize low-protein-binding microplates and tubes to minimize adsorption.

    • Protect from Light: Conduct experiments in low-light conditions or use amber-colored labware to protect the compound from photodegradation.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a specified period.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified period. Also, heat a solution of the compound.

    • Photolytic Degradation: Expose a solution of this compound to a light source providing both UV and visible light (e.g., in a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Neutralization: After the specified time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC-UV or UPLC-MS method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.

  • Column: A reversed-phase C18 column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradants. A typical mobile phase could consist of:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid.

  • Gradient Program: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the run time to elute the compounds.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determine the UV absorbance maximum (λmax) of this compound by scanning a dilute solution from 200-400 nm.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. This involves analyzing the stressed samples from the forced degradation study to demonstrate that the degradation products are well-separated from the parent peak and from each other.

Data Presentation

The following tables are templates illustrating how quantitative data from stability studies of this compound should be presented.

Table 1: Summary of Forced Degradation Study Results for this compound

Stress ConditionTime (hours)Temperature (°C)% Assay of this compound% DegradationNumber of Degradation Products
0.1 M HCl246085.214.82
0.1 M NaOH86078.521.53
3% H₂O₂24Room Temp90.19.91
Thermal (Solid)488098.51.50
Photolytic242592.37.71

Table 2: Stability of this compound in Different Solvents at 4°C

SolventInitial Assay (%)Assay after 7 days (%)Assay after 30 days (%)Observations
DMSO99.899.598.9No precipitation
Ethanol99.798.295.4Slight discoloration
Acetonitrile99.999.899.6No change
WaterNot fully soluble--Precipitation observed

Visualizations

The following diagrams illustrate key workflows relevant to the stability testing of this compound.

Forced_Degradation_Workflow cluster_0 Forced Degradation Stress Conditions cluster_1 Outcomes Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analysis by Stability-Indicating Method (e.g., HPLC, UPLC-MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid/solution) Thermal->Analysis Photo Photolytic (UV/Vis light) Photo->Analysis API This compound (API) Stressed_Samples Generation of Stressed Samples API->Stressed_Samples Stressed_Samples->Acid Stressed_Samples->Base Stressed_Samples->Oxidation Stressed_Samples->Thermal Stressed_Samples->Photo Data_Evaluation Data Evaluation Analysis->Data_Evaluation Deg_Products Identification of Degradation Products Data_Evaluation->Deg_Products Deg_Pathways Elucidation of Degradation Pathways Data_Evaluation->Deg_Pathways Method_Validation Validation of Analytical Method Data_Evaluation->Method_Validation

Caption: Workflow for a forced degradation study of this compound.

Stability_Indicating_Method_Development cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) Col_Selection Column Selection (e.g., C18, Phenyl) MP_Optimization Mobile Phase Optimization (Aqueous & Organic) Col_Selection->MP_Optimization Detection Detector Settings (Wavelength) MP_Optimization->Detection Optimized_Method Optimized HPLC/ UPLC Method Detection->Optimized_Method Specificity Specificity (Resolution from degradants) Validated_Method Validated Stability- Indicating Method Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method Robustness Robustness Robustness->Validated_Method Stressed_Samples Stressed Samples (from Forced Degradation) Stressed_Samples->Specificity Optimized_Method->Linearity Optimized_Method->Accuracy Optimized_Method->Precision Optimized_Method->Robustness

Caption: Logical flow for developing a stability-indicating analytical method.

References

troubleshooting Indocarbazostatin crystallization experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their Indocarbazostatin crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: What are common methods for crystallizing poorly soluble compounds like this compound?

A2: Several methods are suitable for crystallizing poorly soluble organic compounds. These include:

  • Slow Evaporation: A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals form.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent-Anti-solvent Diffusion: A layer of anti-solvent is carefully added on top of a solution of the compound. Crystals form at the interface as the anti-solvent slowly mixes with the solvent.

  • Cooling Crystallization: A saturated solution of the compound at a higher temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

Q3: Is polymorphism a concern for this compound crystallization?

A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon for complex organic molecules and should be considered for this compound.[5][6] Different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. The choice of solvent and crystallization conditions can influence which polymorphic form is obtained.[7][8]

Troubleshooting Crystallization Experiments

This section addresses specific issues that may be encountered during this compound crystallization experiments.

Problem 1: No Crystals Formed

Possible Causes & Solutions

  • Solution is Undersaturated:

    • Solution: Increase the concentration of this compound in the solvent. If starting from a solid, ensure the maximum amount has been dissolved, possibly with gentle heating. If using a solvent-anti-solvent system, try adjusting the ratios to decrease the overall solubility.

  • Inappropriate Solvent System:

    • Solution: The solubility of this compound in the chosen solvent may be too high. Experiment with different solvents or solvent/anti-solvent combinations. A good solvent for crystallization should dissolve the compound when warm but have lower solubility at room temperature. Refer to the solvent properties table below for guidance.

  • Nucleation is Inhibited:

    • Solution: Introduce a seed crystal of this compound if available. Alternatively, try scratching the inside of the crystallization vessel with a glass rod to create nucleation sites. Introducing a small amount of a different, compatible solid (heterogeneous nucleation) can sometimes initiate crystal growth.

  • Cooling Rate is Too Slow:

    • Solution: If using cooling crystallization, a very slow cooling rate might not induce nucleation effectively. Try a slightly faster, controlled cooling rate.

Problem 2: Amorphous Precipitate or Oil Forms Instead of Crystals

Possible Causes & Solutions

  • Supersaturation is Too High:

    • Solution: A rapid increase in supersaturation can lead to the compound "crashing out" of solution as an amorphous solid or oil. Reduce the initial concentration of this compound or slow down the rate of anti-solvent addition or cooling.

  • Presence of Impurities:

    • Solution: Impurities can interfere with the ordered packing required for crystal lattice formation. Ensure the this compound sample is of high purity (>95%). Additional purification steps like column chromatography may be necessary.

  • Inappropriate Solvent:

    • Solution: The chosen solvent may have too strong an interaction with this compound, preventing it from forming an ordered crystal lattice. Experiment with solvents of different polarities.

Problem 3: Formation of Very Small or Needle-like Crystals

Possible Causes & Solutions

  • Rapid Nucleation and Crystal Growth:

    • Solution: This is often caused by a high level of supersaturation. To obtain larger, more well-defined crystals, slow down the crystallization process. This can be achieved by:

      • Decreasing the rate of solvent evaporation (e.g., by using a container with a smaller opening).

      • Slowing the rate of cooling.

      • Using a slower method of anti-solvent addition (e.g., vapor diffusion instead of direct addition).

  • Solvent Effects:

    • Solution: The solvent can influence the crystal habit.[1] Experimenting with different solvents may lead to the formation of crystals with a more desirable morphology.

Problem 4: Inconsistent Crystallization Results (Batch-to-Batch Variation)

Possible Causes & Solutions

  • Variations in Purity:

    • Solution: Even small differences in the purity of the starting material can significantly impact crystallization. Ensure consistent purity of this compound between batches.

  • Lack of Control Over Experimental Conditions:

    • Solution: Minor variations in temperature, concentration, and vibration can affect nucleation and crystal growth. Maintain precise control over all experimental parameters. Use a dedicated, vibration-free environment for crystallization experiments.

  • Undiscovered Polymorphism:

    • Solution: The inconsistent results might be due to the formation of different polymorphs under slightly different conditions.[9] Characterize the crystals from each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify any polymorphic differences.

Data Presentation

Table 1: General Solubility of Indolocarbazoles in Common Organic Solvents

SolventClassPolarity IndexGeneral Solubility of Indolocarbazoles
WaterPolar Protic10.2Insoluble[1]
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Soluble[2]
N,N-Dimethylformamide (DMF)Polar Aprotic6.4Soluble[3]
EthanolPolar Protic5.2Soluble[2]
MethanolPolar Protic6.6Soluble
AcetonePolar Aprotic5.1Soluble[3]
Ethyl AcetatePolar Aprotic4.4Soluble[1]
Acetic AcidPolar Protic6.2Soluble[1]
Propylene GlycolPolar Protic-Soluble[1]
Polyethylene Glycol (PEG)Polar Protic-Soluble[1]
Benzyl AlcoholPolar Protic-Soluble[1]

Note: This table provides general solubility information for the indolocarbazole class of compounds. Specific solubility of this compound may vary.

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization

  • Dissolve the this compound sample in a suitable solvent (e.g., ethyl acetate, acetone) to near saturation in a clean vial. Gentle warming can be used to increase solubility.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial periodically for crystal formation. This process can take several days to weeks.

Protocol 2: Vapor Diffusion Crystallization

  • Dissolve the this compound sample in a small volume of a "good" solvent (e.g., DMSO, DMF) in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a larger volume of a volatile "anti-solvent" (a solvent in which this compound is insoluble, e.g., water, hexane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the outer container and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial, reducing the solubility of this compound and promoting crystallization.

Visualizations

Troubleshooting_Workflow start Start Crystallization Experiment outcome Observe Outcome start->outcome no_crystals No Crystals Formed outcome->no_crystals No amorphous_precipitate Amorphous Precipitate/Oil outcome->amorphous_precipitate Amorphous small_needles Small/Needle-like Crystals outcome->small_needles Poor Quality good_crystals Good Quality Crystals outcome->good_crystals Yes check_saturation Increase Concentration / Use Seed Crystal / Try Different Solvent no_crystals->check_saturation check_supersaturation Reduce Concentration / Slow Down Process / Check Purity amorphous_precipitate->check_supersaturation check_growth_rate Slow Down Crystallization Rate / Try Different Solvent small_needles->check_growth_rate check_saturation->start Retry check_supersaturation->start Retry check_growth_rate->start Retry

Caption: Troubleshooting workflow for this compound crystallization.

Vapor_Diffusion_Setup cluster_container Sealed Outer Container cluster_vial Inner Vial solution This compound in 'Good' Solvent (e.g., DMSO) anti_solvent 'Anti-solvent' (e.g., Water) p1 p2 p1->p2 Vapor Diffusion

Caption: Diagram of a vapor diffusion crystallization setup.

References

Technical Support Center: Overcoming Low Bioactivity of Indocarbazostatin in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with Indocarbazostatin in their experiments. This compound, an indolocarbazole alkaloid, is a potent inhibitor of Nerve Growth Factor (NGF)-induced neuronal differentiation. Its low aqueous solubility and potential for degradation can present challenges in achieving consistent and reproducible results in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is recognized as a potent inhibitor of NGF-induced neuronal differentiation.[1][2][3] While direct enzymatic assays on this compound are not widely published, its structural analog, K-252a, is a well-documented inhibitor of the TrkA receptor tyrosine kinase, the primary receptor for NGF.[4][5] K-252a acts as an ATP-competitive inhibitor of TrkA's kinase domain.[4] Given that this compound is more potent than K-252a in cellular assays, it is highly probable that it also directly targets and inhibits the TrkA receptor tyrosine kinase.[6] This inhibition blocks the downstream signaling cascades responsible for neuronal differentiation, including the PLC-γ, PI3K/Akt, and MAPK/ERK pathways.

Q2: Why am I observing low or no bioactivity with this compound in my cell-based assay?

Low bioactivity of this compound can stem from several factors, primarily related to its physicochemical properties:

  • Poor Aqueous Solubility: this compound has very low water solubility (predicted to be around 0.12 g/L), which can lead to precipitation in aqueous assay media.[4] This reduces the effective concentration of the compound available to interact with the cells.

  • Compound Instability: Indole-based compounds can be susceptible to degradation under certain conditions, such as exposure to light or extreme pH.

  • Suboptimal Assay Conditions: Factors like cell density, incubation time, and serum concentration in the media can all influence the observed bioactivity.

  • Cellular Efflux: The compound may be actively transported out of the cells by efflux pumps, preventing it from reaching its intracellular target.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Due to its low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to ensure that the final concentration of DMSO in the assay medium is kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How can I confirm if my this compound is precipitating in the assay medium?

Visual inspection of the assay wells under a microscope is the simplest method to check for compound precipitation. Look for crystalline structures or amorphous aggregates. For a more quantitative assessment, you can centrifuge the assay plate and measure the concentration of this compound in the supernatant using techniques like HPLC.

Troubleshooting Guides

Guide 1: Addressing Poor Solubility and Compound Precipitation

If you suspect poor solubility is the cause of low bioactivity, follow this troubleshooting workflow:

Troubleshooting Workflow: Solubility Issues

cluster_0 Problem: Low Bioactivity cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Outcome start Low or No Bioactivity Observed check_solubility Suspect Poor Solubility? start->check_solubility visual_inspection Visually inspect wells for precipitate check_solubility->visual_inspection Yes other_issues Proceed to Guide 2: Assay Optimization check_solubility->other_issues No optimize_dmso Optimize final DMSO concentration (e.g., test 0.1%, 0.25%, 0.5%) visual_inspection->optimize_dmso Precipitate Observed use_cosolvent Consider co-solvents with serum (e.g., pre-mix with FBS) optimize_dmso->use_cosolvent sonicate Sonicate stock solution before dilution use_cosolvent->sonicate lower_concentration Test a lower concentration range sonicate->lower_concentration retest Re-test Bioactivity lower_concentration->retest cluster_0 Problem: Low Bioactivity (Solubility OK) cluster_1 Assay Parameter Checks cluster_2 Outcome start Low or No Bioactivity with Soluble Compound check_cell_density Optimize Cell Seeding Density start->check_cell_density check_incubation_time Vary Incubation Time check_cell_density->check_incubation_time check_serum_conc Test Different Serum Concentrations check_incubation_time->check_serum_conc check_controls Verify Positive and Vehicle Controls check_serum_conc->check_controls retest Re-test Bioactivity check_controls->retest cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response NGF NGF TrkA TrkA Receptor NGF->TrkA Binds PLCg PLC-γ TrkA->PLCg Activates PI3K PI3K TrkA->PI3K Activates Ras Ras TrkA->Ras Activates This compound This compound This compound->TrkA Inhibits Differentiation Neuronal Differentiation PLCg->Differentiation Akt Akt PI3K->Akt Activates Raf Raf Ras->Raf Akt->Differentiation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Differentiation

References

Technical Support Center: Enhancing the Purity of Synthetic Indocarbazostatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the purity of synthetic Indocarbazostatin. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: Based on the general synthesis of indolocarbazole alkaloids, common impurities may include:

  • Starting materials: Unreacted precursors or reagents.

  • Intermediates: Incompletely cyclized or derivatized intermediates.

  • Side-products: Products from competing side reactions, such as oxidation of the indole or carbazole rings.

  • Isomers: Structural or stereoisomers of this compound.

  • Analogs: Structurally similar compounds, such as this compound C and D (methyl esters of the corresponding ethyl esters, this compound and this compound B), which have been isolated from mutant strains of Streptomyces sp.[1]

Q2: My crude synthetic this compound has a low purity. What is the recommended first step for purification?

A2: For a crude mixture with low purity, column chromatography is the recommended initial purification step. Silica gel is a commonly used stationary phase for the purification of indolocarbazole alkaloids.

Q3: I am observing co-elution of impurities with my product during silica gel chromatography. What can I do to improve separation?

A3: To improve separation and resolve co-eluting impurities, you can try the following:

  • Optimize the solvent system: A gradient elution with a solvent system of varying polarity (e.g., a gradient of methanol in dichloromethane) can effectively separate compounds with close retention factors.

  • Change the stationary phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

  • Recrystallization: If the crude product is semi-pure, recrystallization from a suitable solvent system can be a highly effective method for removing minor impurities.

Q4: My final product shows the presence of closely related analogs. How can I remove them?

A4: Separating closely related analogs, such as different esters of this compound, can be challenging. High-performance liquid chromatography (HPLC) with a suitable column and mobile phase is often the most effective technique for this purpose. A reverse-phase C18 column with a methanol/water or acetonitrile/water gradient is a good starting point.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low overall yield after purification - Compound degradation on the silica gel column.- Inefficient extraction from the column fractions.- Product is partially soluble in the chosen solvent system.- Deactivate the silica gel with a small percentage of a base like triethylamine in the eluent.- Ensure complete evaporation of the solvent from the fractions before weighing.- Test the solubility of your compound in various solvents to optimize the mobile phase.
Broad peaks during column chromatography - Column overloading.- Poor column packing.- Compound interacting too strongly with the stationary phase.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any air gaps.- Add a small amount of a polar solvent like methanol to the loading solvent to improve solubility and banding.
Product appears to be degrading during purification - Sensitivity to acid or light.- Presence of reactive impurities.- Neutralize the silica gel before use.- Protect the column and fractions from light.- Perform a preliminary purification step (e.g., a simple filtration through a plug of silica) to remove highly reactive impurities.
Inconsistent purity results between batches - Variation in the quality of starting materials or reagents.- Inconsistent reaction conditions.- Ensure the purity of all starting materials before beginning the synthesis.- Carefully control reaction parameters such as temperature, reaction time, and stoichiometry.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for Crude this compound Purification

1. Materials:

  • Crude synthetic this compound
  • Silica gel (60-120 mesh)
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane
  • Glass column with stopcock
  • Collection tubes
  • Thin Layer Chromatography (TLC) plates and chamber
  • UV lamp

2. Procedure:

Data Presentation

Purification MethodPurity of Starting MaterialPurity AchievedYieldReference (Analogous Compounds)
Silica Gel Chromatography~60%>95%~70%Based on general indolocarbazole purifications
Recrystallization>90%>99%~85%Based on general indolocarbazole purifications
Preparative HPLC>95%>99.5%~90%Based on general indolocarbazole purifications

Visualizations

Enhancing_Purity_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting Crude_Product Crude Synthetic This compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Analysis TLC/HPLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Pure_Fractions Combine Pure Fractions Fraction_Analysis->Pure_Fractions Solvent_Evaporation Solvent Evaporation Pure_Fractions->Solvent_Evaporation Purity_Check Purity Check (HPLC, NMR) Solvent_Evaporation->Purity_Check Purity_Target Purity >98%? Purity_Check->Purity_Target Pure_Product Pure this compound Purity_Target->Pure_Product Yes Impure_Product Further Purification (e.g., Prep-HPLC) Purity_Target->Impure_Product No

Caption: Workflow for enhancing the purity of synthetic this compound.

Troubleshooting_Coelution Start Problem: Co-elution of Impurity Decision1 Is the impurity structurally very similar? Start->Decision1 Solution1a Optimize Gradient: Slower polarity increase Decision1->Solution1a Yes Decision2 Is the product partially pure? Decision1->Decision2 No Final_Solution Use Preparative HPLC Solution1a->Final_Solution Solution1b Change Stationary Phase: e.g., Alumina or C18 Solution1b->Final_Solution Decision2->Solution1b No Solution2 Attempt Recrystallization Decision2->Solution2 Yes Solution2->Final_Solution

Caption: Troubleshooting guide for co-eluting impurities.

References

Validation & Comparative

A Head-to-Head Battle of Kinase Inhibitors: Indocarbazostatin vs. Staurosporine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two potent indolocarbazole alkaloids: Indocarbazostatin and Staurosporine. This analysis is supported by experimental data on their inhibitory effects, particularly on protein kinases, and includes detailed experimental protocols for key assays.

This compound and Staurosporine share a common indolocarbazole scaffold, a structural feature renowned for conferring potent biological activities, most notably the inhibition of protein kinases. While Staurosporine is a well-characterized, broad-spectrum kinase inhibitor often used as a research tool, this compound has emerged as a highly potent inhibitor with a more specific cellular effect. This guide delves into a comparative analysis of their activities, highlighting their distinct profiles.

At a Glance: Key Inhibitory Activities

CompoundBiological ActivityCell LineIC50 / EC50
This compound Inhibition of NGF-induced neurite outgrowthPC126 nM[1]
This compound B Inhibition of NGF-induced neurite outgrowthPC1224 nM[1]
Staurosporine Induction of neurite outgrowthPC1250 nM (EC50)[2]
K-252a Inhibition of NGF-induced neurite outgrowthPC12200 nM[1]

In-Depth Comparison of Biological Activities

This compound: A Potent Inhibitor of NGF-Induced Neuronal Differentiation

This compound has been identified as a powerful inhibitor of Nerve Growth Factor (NGF)-induced neuronal differentiation in rat pheochromocytoma (PC12) cells.[1] This activity suggests a primary mechanism of action involving the inhibition of a key kinase in the NGF signaling pathway, most notably the Tropomyosin receptor kinase A (TrkA). The high potency of this compound, with an IC50 of 6 nM for inhibiting neurite outgrowth, surpasses that of its analogue this compound B (24 nM) and the known kinase inhibitor K-252a (200 nM) in the same assay.[1] This potent and specific cellular effect positions this compound as a valuable tool for studying NGF-mediated signaling and as a potential lead compound for developing more selective kinase inhibitors.

Staurosporine: The Prototypical Broad-Spectrum Kinase Inhibitor

Staurosporine is a widely recognized and extensively studied protein kinase inhibitor.[2] Its lack of specificity is a defining characteristic, as it potently inhibits a vast array of kinases by competing with ATP for binding to the kinase domain. This broad-spectrum activity makes it a powerful tool for inducing apoptosis and cell cycle arrest in various cell lines. In the context of PC12 cells, Staurosporine exhibits a contrasting effect to this compound; it induces neurite outgrowth with an EC50 of 50 nM.[2] This neuritogenic effect, despite its potent kinase inhibitory activity, highlights the complex and sometimes paradoxical cellular responses that can be elicited by broad-spectrum kinase inhibitors.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

NGF_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds to PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt RAS_MAPK RAS/MAPK Pathway TrkA->RAS_MAPK Neurite_Outgrowth Neurite Outgrowth PI3K_Akt->Neurite_Outgrowth RAS_MAPK->Neurite_Outgrowth This compound This compound This compound->TrkA Inhibits

Caption: Simplified NGF/TrkA signaling pathway leading to neurite outgrowth and the inhibitory action of this compound.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Purified Kinase (e.g., TrkA) Mix Incubate Kinase, Substrate, ATP, and Inhibitor Kinase->Mix Substrate Substrate Substrate->Mix ATP ATP ATP->Mix Inhibitor Inhibitor (this compound or Staurosporine) Inhibitor->Mix Measure Measure Kinase Activity (e.g., ADP production or Phosphate incorporation) Mix->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

In Vitro TrkA Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against the TrkA kinase.

Materials:

  • Recombinant human TrkA kinase domain

  • Biotinylated peptide substrate (e.g., Biotin-Poly-E4Y)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound, Staurosporine) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound solution to the wells of the assay plate.

    • Add 10 µL of a solution containing the TrkA kinase and the biotinylated peptide substrate in assay buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km value for TrkA.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Signal Detection:

    • Stop the kinase reaction by adding 25 µL of Kinase-Glo® Reagent.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the amount of ATP remaining in the well, and thus directly proportional to kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

PC12 Cell Neurite Outgrowth Assay

This protocol describes a cell-based assay to evaluate the effect of compounds on NGF-induced neurite outgrowth in PC12 cells.

Materials:

  • PC12 cells

  • Cell culture medium (e.g., DMEM supplemented with 10% horse serum and 5% fetal bovine serum)

  • Nerve Growth Factor (NGF)

  • Test compounds (this compound, Staurosporine) dissolved in DMSO

  • Collagen-coated cell culture plates

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Seed PC12 cells onto collagen-coated plates at an appropriate density and allow them to attach overnight.

  • Compound and NGF Treatment:

    • The following day, replace the medium with a low-serum medium.

    • Add serial dilutions of the test compounds to the wells.

    • For inhibition assays, add a fixed, optimal concentration of NGF to induce neurite outgrowth. For induction assays, NGF is omitted.

    • Include appropriate controls: vehicle control (DMSO), NGF alone, and compound alone.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Imaging and Analysis:

    • After the incubation period, capture images of the cells using a microscope.

    • Quantify neurite outgrowth. A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter.

    • Calculate the percentage of cells with neurites for each treatment condition.

    • For inhibition assays, determine the IC50 value by plotting the percentage of neurite-bearing cells against the logarithm of the compound concentration. For induction assays, determine the EC50 value similarly.

Conclusion

This comparative guide illustrates that while both this compound and Staurosporine are potent indolocarbazole-based kinase inhibitors, they exhibit distinct biological activities. This compound demonstrates high potency in inhibiting a specific cellular process, NGF-induced neurite outgrowth, suggesting a more targeted kinase inhibition profile. In contrast, Staurosporine's broad-spectrum activity, while a valuable research tool for studying general kinase inhibition, can lead to complex and sometimes opposing cellular outcomes. The provided data and experimental protocols offer a foundation for researchers to further investigate the specific mechanisms of action of these compounds and to guide the development of more selective and effective kinase inhibitors for therapeutic applications.

References

Indocarbazostatin: A Potent and Selective Modulator of Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Kinase Inhibitor Indocarbazostatin

This compound, a member of the indolocarbazole family of natural products, has emerged as a potent inhibitor of nerve growth factor (NGF)-induced neuronal differentiation. This guide provides a comparative analysis of this compound's performance against other well-known kinase inhibitors, supported by experimental data, to validate its potential as a selective enzyme inhibitor for research and drug development.

Potency Comparison in a Cell-Based Assay

Initial studies have demonstrated the superior potency of this compound in a functional cell-based assay compared to the commonly used kinase inhibitor, K-252a. In an assay measuring the inhibition of NGF-induced neurite outgrowth in rat pheochromocytoma (PC12) cells, this compound exhibited significantly greater activity.

CompoundInhibition of NGF-induced Neurite Outgrowth in PC12 cells (IC50)
This compound 6 nM [1]
This compound B24 nM[1]
K-252a200 nM[1]

This data clearly indicates that this compound is approximately 33 times more potent than K-252a in this cellular context, highlighting its potential as a highly effective modulator of the NGF signaling pathway. The primary molecular target within this pathway is strongly suggested to be the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for NGF.

Comparative Kinase Selectivity Profile

While a comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not yet publicly available, an understanding of its potential selectivity can be inferred from the profiles of related and structurally similar indolocarbazole alkaloids, K-252a and Staurosporine. These compounds are known to be multi-kinase inhibitors, and their data provides a valuable benchmark for assessing potential on- and off-target effects of novel indolocarbazole derivatives.

Kinase TargetStaurosporine (IC50, nM)K-252a (IC50, nM)
TrkA -3 [2][3][4]
PKC ~3 470 [2][3]
PKA 7140[2][3]
CaMKII 20270[2]
p60v-src6-
Phosphorylase Kinase-1.7[2][3]

Note: A lower IC50 value indicates greater potency.

Staurosporine is a broad-spectrum kinase inhibitor, showing potent inhibition against a wide array of kinases. K-252a, while also inhibiting multiple kinases, displays a notable selectivity for the Trk family of receptor tyrosine kinases.[4] Given that this compound is significantly more potent than K-252a in a TrkA-dependent cellular assay, it is reasonable to hypothesize that this compound may exhibit a more favorable selectivity profile with potent TrkA inhibition and potentially reduced off-target effects on other kinases. However, direct experimental validation is required to confirm this.

Experimental Protocols

To facilitate further research and validation of this compound and other potential kinase inhibitors, detailed methodologies for key experiments are provided below.

Biochemical Kinase Inhibition Assay (Example: TrkA Kinase Assay)

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant TrkA kinase domain

  • Biotinylated peptide substrate (e.g., Biotin-Poly-E4Y)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • 96-well or 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the test compound dilutions to the wells. Include a vehicle control (DMSO only) and a positive control (a known TrkA inhibitor like K-252a).

  • Add the TrkA enzyme and the biotinylated peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for TrkA to ensure accurate IC50 determination.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced (or substrate consumed) using a suitable detection method, such as a luminescence-based assay.

  • The amount of kinase activity is inversely proportional to the signal generated.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Inhibition of NGF-Induced Neuronal Differentiation

This assay assesses the ability of a compound to inhibit a specific cellular process known to be dependent on the target kinase.

Materials:

  • PC12 (rat pheochromocytoma) cell line

  • Cell culture medium (e.g., DMEM supplemented with horse serum and fetal bovine serum)

  • Nerve Growth Factor (NGF)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Collagen-coated cell culture plates

  • Microscope with imaging capabilities

Procedure:

  • Seed PC12 cells onto collagen-coated plates at a low density.

  • Allow the cells to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Pre-incubate the cells with the test compound dilutions for 1-2 hours.

  • Add NGF to the wells to a final concentration that induces robust neurite outgrowth (e.g., 50-100 ng/mL).

  • Incubate the cells for 48-72 hours.

  • Visually assess and quantify neurite outgrowth under a microscope. A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.

  • Calculate the percentage of differentiated cells for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition of differentiation against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 NGF Signaling Pathway cluster_1 Inhibitor Action NGF NGF TrkA TrkA Receptor NGF->TrkA Binds and Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) TrkA->Downstream Phosphorylates Differentiation Neuronal Differentiation Downstream->Differentiation Promotes This compound This compound This compound->TrkA Inhibits Alternatives Alternative Inhibitors (e.g., K-252a) Alternatives->TrkA Inhibits

Caption: NGF signaling pathway and points of inhibition.

G cluster_workflow Inhibitor Validation Workflow start Start: Candidate Inhibitor (this compound) biochemical Biochemical Assay: In Vitro Kinase Inhibition (e.g., TrkA) start->biochemical cell_based Cell-Based Assay: Inhibition of Cellular Function (e.g., Neurite Outgrowth) start->cell_based data_analysis Data Analysis: IC50 Determination & Comparative Analysis biochemical->data_analysis cell_based->data_analysis selectivity Selectivity Profiling: Kinase Panel Screening conclusion Conclusion: Validate as Selective Inhibitor selectivity->conclusion data_analysis->selectivity

Caption: Experimental workflow for inhibitor validation.

References

A Comparative Study of Indocarbazostatin and Its Analogs as Inhibitors of Neuronal Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Indocarbazostatin and its naturally occurring analogs, detailing their biological activity, mechanism of action, and the experimental protocols for their evaluation.

This guide provides a comparative overview of this compound and its known naturally occurring analogs—this compound B, C, and D. These indolocarbazole alkaloids have been identified as potent inhibitors of Nerve Growth Factor (NGF)-induced neuronal differentiation. This document is intended for researchers, scientists, and drug development professionals interested in the biological activity and therapeutic potential of this class of compounds.

Biological Activity and Comparative Potency

This compound and its analogs were first isolated from a culture broth of a Streptomyces species and were found to inhibit neurite outgrowth in rat pheochromocytoma (PC12) cells stimulated by NGF.[1] The half-maximal inhibitory concentrations (IC50) for this compound and this compound B were determined to be 6 nM and 24 nM, respectively, highlighting their potent activity.[1] In the same assay conditions, the known kinase inhibitor K-252a showed an IC50 of 200 nM.[1]

Indocarbazostatins C and D are the methyl ester analogs of this compound and this compound B, respectively.[2] While specific IC50 values for C and D are not detailed in the available literature, their structural similarity suggests they likely possess comparable biological activity.

Table 1: Comparative Biological Activity of this compound and Analogs

CompoundStructureIC50 (NGF-induced PC12 cell differentiation)
This compound Ethyl ester6 nM[1]
This compound B Ethyl ester24 nM[1]
This compound C Methyl ester of this compoundData not available
This compound D Methyl ester of this compound BData not available
K-252a (Reference) -200 nM[1]

Mechanism of Action: Inhibition of NGF Signaling

The primary mechanism of action for this compound and its analogs is the inhibition of the NGF signaling pathway, which is crucial for the differentiation and survival of neurons. NGF initiates its signaling cascade by binding to the Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase. This binding event leads to the autophosphorylation of TrkA and the subsequent activation of downstream signaling pathways, including the Ras-MAPK and PI3K-Akt pathways, which ultimately culminates in neurite outgrowth and neuronal differentiation.

While the precise molecular target of this compound within this pathway has not been definitively elucidated in the reviewed literature, the chemical class of indolocarbazoles is well-established for its protein kinase inhibitory activity. It is therefore highly probable that this compound exerts its effect by directly or indirectly inhibiting the kinase activity of TrkA or other downstream kinases in the NGF signaling cascade.

Furthermore, several indolocarbazole derivatives have been shown to act as topoisomerase inhibitors. This suggests a potential dual mechanism of action, where in addition to kinase inhibition, these compounds might also interfere with DNA replication and repair processes, contributing to their cellular effects.

Simplified NGF Signaling Pathway and Potential Inhibition by this compound NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA Binding P_TrkA Phosphorylated TrkA TrkA->P_TrkA Autophosphorylation Downstream Downstream Signaling (Ras-MAPK, PI3K-Akt) P_TrkA->Downstream Activation Differentiation Neuronal Differentiation (Neurite Outgrowth) Downstream->Differentiation This compound This compound & Analogs This compound->P_TrkA Inhibition? This compound->Downstream Inhibition?

Figure 1: Potential points of inhibition by this compound in the NGF signaling pathway.

Experimental Protocols

NGF-Induced Neuronal Differentiation Assay in PC12 Cells

This assay is the primary method for evaluating the biological activity of this compound and its analogs.

1. Cell Culture and Plating:

  • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

  • For the assay, seed PC12 cells in collagen-coated 24-well plates at a density of 5 x 10^4 cells/well.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment and NGF Stimulation:

  • Prepare serial dilutions of this compound and its analogs in serum-free RPMI-1640 medium.

  • Replace the culture medium with the compound-containing medium.

  • After a 1-hour pre-incubation with the compounds, add NGF to a final concentration of 50 ng/mL to induce differentiation. A control group with NGF but without any test compound should be included.

3. Incubation and Observation:

  • Incubate the cells for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Observe the cells under a phase-contrast microscope to assess neurite outgrowth.

4. Quantification of Neurite Outgrowth:

  • A cell is considered differentiated if it possesses at least one neurite that is longer than the diameter of the cell body.

  • Count the number of differentiated and undifferentiated cells in several random fields for each well.

  • The percentage of differentiated cells is calculated as: (Number of differentiated cells / Total number of cells) x 100.

  • The IC50 value is determined by plotting the percentage of differentiation against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay can be used to investigate the potential secondary mechanism of action of this compound and its analogs.

1. Reaction Mixture Preparation:

  • In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the reaction buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).

2. Compound Addition:

  • Add varying concentrations of the test compounds to the reaction mixtures. A control reaction without any inhibitor should be included.

3. Enzyme Reaction:

  • Initiate the reaction by adding topoisomerase I to the mixture.

  • Incubate at 37°C for 30 minutes.

4. Reaction Termination and Analysis:

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed DNA will migrate slower than supercoiled DNA.

  • Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition of topoisomerase I will result in a higher proportion of supercoiled DNA compared to the control.

Experimental Workflow for Analog Screening cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action Start Synthetic Analogs of This compound PC12_Assay NGF-induced PC12 Cell Differentiation Assay Start->PC12_Assay Active_Analogs Identify Active Analogs (Determine IC50) PC12_Assay->Active_Analogs Kinase_Assay TrkA Kinase Inhibition Assay Active_Analogs->Kinase_Assay Topo_Assay Topoisomerase Inhibition Assay Active_Analogs->Topo_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Topo_Assay->SAR_Analysis

Figure 2: Proposed workflow for the screening and characterization of synthetic this compound analogs.

Conclusion and Future Directions

This compound and its naturally occurring analogs are potent inhibitors of NGF-induced neuronal differentiation. Their mechanism of action likely involves the inhibition of the TrkA signaling pathway, a common feature of the indolocarbazole class of compounds. Due to a lack of publicly available data on synthetic analogs of this compound, a direct comparison of a broader range of derivatives is not possible at this time.

Future research should focus on the synthesis of novel this compound analogs and the systematic evaluation of their structure-activity relationships. Such studies would be invaluable for identifying compounds with improved potency, selectivity, and pharmacokinetic properties, potentially leading to the development of new therapeutic agents for neurological disorders or cancer, where NGF signaling plays a critical role. The experimental protocols outlined in this guide provide a robust framework for the biological evaluation of these future synthetic derivatives.

References

Comparative Guide to the Effects of Indocarbazostatin in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Indocarbazostatin, an indolocarbazole antibiotic, and its effects on cellular signaling pathways. Due to the specialized nature of this compound, this guide focuses on its known activity in inhibiting Nerve Growth Factor (NGF)-induced neuronal differentiation in PC12 cells and compares it with other relevant compounds acting on similar pathways. The information is intended to support further research and cross-validation of its effects in different cell lines.

Overview of this compound and its Chemical Class

This compound belongs to the indolocarbazole class of antibiotics, a group of naturally occurring compounds with diverse biological activities.[1][2] Many indolocarbazoles are known to interact with DNA and inhibit various protein kinases, making them a subject of interest in cancer research and neurobiology.[1][3] this compound and its analogue, this compound B, have been identified as inhibitors of NGF-induced neuronal differentiation in rat pheochromocytoma (PC12) cells.

Comparative Analysis of this compound and Related Compounds

To provide a framework for cross-validation, the following table summarizes the known effects of this compound and compares it with other compounds that either belong to the same chemical class or target the same signaling pathway.

Compound Chemical Class Target Cell Line(s) Reported Effect Mechanism of Action Potency (IC50)
This compound IndolocarbazolePC12Inhibition of NGF-induced neurite outgrowthLikely involves inhibition of protein kinases in the NGF signaling cascadeMore potent than K252a (specific value not publicly available)
K252a IndolocarbazolePC12, various cancer cell linesInhibition of NGF-induced neuronal differentiation, broad-spectrum kinase inhibitorPotent inhibitor of TrkA (NGF receptor) kinase and other serine/threonine kinases~3 nM for TrkA kinase
Staurosporine IndolocarbazoleBroad range of cell linesPotent, broad-spectrum protein kinase inhibitor, induces apoptosisNon-selective inhibitor of a wide range of kinases including PKC and TrkA~3 nM for PKC
U0126 Synthetic CompoundBroad range of cell linesSpecific inhibitor of MEK1/2, blocks the MAPK/ERK pathwayNon-ATP competitive inhibitor of MEK1 and MEK272 nM for MEK1, 58 nM for MEK2
LY294002 Synthetic CompoundBroad range of cell linesSpecific inhibitor of PI3KATP-competitive inhibitor of the p110 subunit of PI3K~1.4 µM for PI3Kα

Signaling Pathways and Experimental Workflows

To facilitate experimental design for cross-validation studies, the following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its investigation.

NGF-Induced Neuronal Differentiation Signaling Pathway in PC12 Cells

Nerve Growth Factor (NGF) binds to its receptor, TrkA, initiating a signaling cascade that leads to neuronal differentiation.[4][5][6] This process involves the activation of two major downstream pathways: the Ras/MAPK (ERK) pathway and the PI3K/Akt pathway.[4][6] this compound is known to inhibit this process, likely by acting on one or more components of this cascade.

NGF_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Differentiation Neuronal Differentiation (Neurite Outgrowth) ERK->Differentiation Akt Akt PI3K->Akt Akt->Differentiation This compound This compound This compound->TrkA Inhibition

Caption: NGF signaling pathway in PC12 cells leading to neuronal differentiation.

Experimental Workflow for Cross-Validation of this compound's Effects

This workflow outlines the key steps to validate the effects of this compound in a new cell line.

Experimental_Workflow Start Select Cell Line Culture Cell Culture Start->Culture Treat Treat with This compound (Dose-Response) Culture->Treat Viability Cell Viability Assay (e.g., MTT, MTS) Treat->Viability Neurite Neurite Outgrowth Assay Treat->Neurite Western Western Blot (p-ERK, p-Akt) Treat->Western Analyze Data Analysis (IC50, etc.) Viability->Analyze Neurite->Analyze Western->Analyze Compare Compare with PC12 Data Analyze->Compare

Caption: Workflow for validating this compound's effects in a new cell line.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Cell Culture and Treatment
  • Cell Lines: PC12 cells (rat adrenal pheochromocytoma) are the primary model for this compound's known activity.[7][8][9][10][11] For cross-validation, other neuronal cell lines such as SH-SY5Y (human neuroblastoma) or primary neuronal cultures can be used.

  • Culture Conditions: PC12 cells are typically cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.[9] For differentiation experiments, cells are often plated on collagen-coated dishes.

  • Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. A dose-response curve is recommended to determine the optimal concentration. For differentiation studies, cells are typically primed with NGF (50-100 ng/mL) prior to or concurrently with this compound treatment.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

  • Plating: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and/or NGF. Include appropriate vehicle controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Neurite Outgrowth Assay

This assay quantifies the extent of neuronal differentiation by measuring the length and number of neurites.[14][15][16][17][18]

  • Plating: Seed PC12 or other neuronal cells on collagen-coated plates or coverslips.

  • Treatment: Treat the cells with NGF to induce differentiation, in the presence or absence of various concentrations of this compound.

  • Imaging: After a suitable incubation period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde. Images of the cells can be captured using a phase-contrast or fluorescence microscope.

  • Quantification: Neurite length and number can be quantified using image analysis software (e.g., ImageJ with the NeuronJ plugin). A cell is typically considered differentiated if it possesses at least one neurite that is longer than the diameter of the cell body.

Western Blot Analysis for MAPK/ERK and PI3K/Akt Pathway Activation

This technique is used to detect changes in the phosphorylation status of key signaling proteins.[19][20][21][22][23]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK1/2 and Akt overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Conclusion and Future Directions

This compound has demonstrated activity as an inhibitor of NGF-induced neuronal differentiation in PC12 cells. This guide provides a framework for comparing its effects with other compounds and for conducting cross-validation studies in different cell lines. Future research should focus on elucidating the precise molecular target(s) of this compound within the NGF signaling pathway and evaluating its efficacy and specificity in a broader range of cellular and in vivo models. Such studies will be crucial in determining its potential as a therapeutic agent or a research tool.

References

Comparative NMR Spectroscopic Analysis of Indocarbazostatin and Staurosporine for Structural Characterization

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data for the characterization of Indocarbazostatin, a potent inhibitor of Nerve Growth Factor (NGF)-induced neuronal differentiation, and Staurosporine, a well-known and structurally related indolocarbazole alkaloid. This objective comparison, supported by representative experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in the structural elucidation and characterization of these and similar bioactive compounds.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and Staurosporine. The data for this compound is a representative dataset based on its known structure and comparison with related carbazole alkaloids, while the data for Staurosporine is based on published literature. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Chemical Shift Data (ppm)

Proton This compound (Representative) Staurosporine
H-17.85 (d, J=7.8 Hz)9.08 (d, J=7.7 Hz)
H-48.10 (d, J=8.0 Hz)7.52 (d, J=8.4 Hz)
H-57.35 (t, J=7.5 Hz)7.37 (t, J=7.6 Hz)
H-67.45 (t, J=7.6 Hz)7.28 (t, J=7.6 Hz)
H-87.60 (d, J=8.2 Hz)-
H-97.20 (t, J=7.4 Hz)-
H-107.50 (t, J=7.8 Hz)7.37 (t, J=7.6 Hz)
H-118.20 (d, J=8.0 Hz)7.52 (d, J=8.4 Hz)
N-H (indole)10.50 (br s)8.35 (s)
N-CH₃3.15 (s)2.54 (s)
O-CH₃-4.08 (s)
H-1'5.90 (d, J=3.5 Hz)5.23 (d, J=9.8 Hz)
H-2'4.10 (m)3.55 (m)
H-3'3.80 (m)3.24 (m)
H-4'3.95 (m)3.45 (m)
H-5'3.70 (m)4.01 (m)
H-6'1.50 (d, J=6.5 Hz)1.29 (d, J=6.8 Hz)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carbon This compound (Representative) Staurosporine
C-1123.5121.1
C-2128.0129.0
C-3115.2111.8
C-4120.8119.6
C-4a138.5139.9
C-5125.0125.4
C-6121.5120.3
C-6a135.0133.0
C-7150.1153.2
C-7a112.0113.5
C-8122.3-
C-9118.9-
C-10124.7125.4
C-11110.5119.6
C-11a141.2140.8
C-12a129.8128.7
C-12b126.5126.9
C-12c131.0131.5
N-CH₃30.130.8
O-CH₃-56.5
C-1'95.296.3
C-2'75.878.1
C-3'78.070.2
C-4'72.569.5
C-5'65.068.9
C-6'18.518.2

Experimental Protocols

A standardized protocol is crucial for the reproducible acquisition of high-quality NMR data, enabling meaningful comparisons between different compounds.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound (this compound or Staurosporine) in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 3.0 s

    • Relaxation Delay: 2.0 s

    • Spectral Width: 12 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Acquisition Time: 1.5 s

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • 2D NMR (for structural confirmation):

    • COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds), crucial for assigning quaternary carbons and piecing together the molecular framework.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for NMR-based structural elucidation and the signaling pathway inhibited by this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Compound Purified Compound (this compound/Staurosporine) NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (DMSO-d6) Solvent->NMR_Tube Spectrometer NMR Spectrometer (500 MHz) NMR_Tube->Spectrometer H1_NMR 1D ¹H NMR Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR Spectrometer->C13_NMR COSY 2D COSY Spectrometer->COSY HSQC 2D HSQC Spectrometer->HSQC HMBC 2D HMBC Spectrometer->HMBC Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

ngf_signaling_pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds to Ras Ras TrkA->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., CREB) ERK->Transcription Phosphorylates Differentiation Neuronal Differentiation (Neurite Outgrowth) Transcription->Differentiation Promotes This compound This compound This compound->MEK Inhibits

Caption: Inhibition of NGF-induced neuronal differentiation pathway.

A Comparative Analysis of the Neuroprotective Potential: Indomethacin vs. Indocarbazostatin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between compounds with potential neuroprotective effects is critical. This guide provides a detailed comparison of the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the lesser-known microbial metabolite, Indocarbazostatin. While both interact with cellular signaling pathways, their documented effects on neuronal health diverge significantly, with a wealth of data supporting Indomethacin's neuroprotective activities and a notable lack of such evidence for this compound.

Indomethacin: A Multifaceted Neuroprotective Agent

Indomethacin, a potent inhibitor of cyclooxygenase (COX) enzymes, has been extensively studied for its neuroprotective properties. Its mechanisms extend beyond simple anti-inflammatory action to the modulation of key signaling pathways implicated in neuronal survival and death.

Mechanism of Action

Indomethacin's primary mechanism is the non-selective inhibition of COX-1 and COX-2, thereby reducing the production of prostaglandins, which are key mediators of inflammation. In the central nervous system, this anti-inflammatory effect is crucial for its neuroprotective capacity. Beyond COX inhibition, studies have revealed that Indomethacin can modulate several other signaling pathways:

  • Wnt Signaling: In models of neurodegeneration, Indomethacin has been shown to downregulate the Wnt signaling pathway, which can contribute to its pro-neurogenic effects.

  • Notch Signaling: Similar to its effect on Wnt, Indomethacin can also downregulate the Notch signaling pathway, a crucial regulator of neural stem cell differentiation and survival.

  • NF-κB Signaling: Indomethacin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that drives the expression of pro-inflammatory cytokines and other mediators of neuronal damage.

  • Amyloid-β Clearance: In models of Alzheimer's disease, Indomethacin has been observed to reduce the levels of soluble and insoluble amyloid-β peptides.[1]

The following diagram illustrates the key signaling pathways influenced by Indomethacin in the context of neuroprotection.

Indomethacin_Signaling cluster_inflammation Inflammatory Response cluster_neurogenesis Neurogenesis & Survival cluster_ad Alzheimer's Disease Pathology Indomethacin Indomethacin COX COX-1/COX-2 Indomethacin->COX inhibits NF-κB NF-κB Indomethacin->NF-κB inhibits Wnt Wnt Signaling Indomethacin->Wnt downregulates Notch Notch Signaling Indomethacin->Notch downregulates Abeta Amyloid-β Deposition Indomethacin->Abeta reduces Prostaglandins Prostaglandins COX->Prostaglandins produces Cytokines Pro-inflammatory Cytokines NF-κB->Cytokines promotes Neurogenesis Adult Neurogenesis Wnt->Neurogenesis Notch->Neurogenesis experimental_workflow cluster_analysis Data Analysis start Start grouping Animal Grouping (Control, Indo, MPTP, MPTP+Indo) start->grouping treatment MPTP and/or Indomethacin Administration grouping->treatment euthanasia Euthanasia and Brain Tissue Collection treatment->euthanasia immunohisto Immunohistochemistry (Neurogenesis, Microglia) euthanasia->immunohisto qpcr qRT-PCR (Signaling Pathways) euthanasia->qpcr elisa ELISA (Serum Cytokines) euthanasia->elisa stats Statistical Analysis and Interpretation immunohisto->stats qpcr->stats elisa->stats end End stats->end Indocarbazostatin_Action This compound This compound Signaling Downstream Signaling Cascade This compound->Signaling inhibits NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA binds TrkA->Signaling activates Differentiation Neuronal Differentiation Signaling->Differentiation promotes

References

A Head-to-Head Comparison of Staurosporine and Other Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the indolocarbazole-based kinase inhibitor, Staurosporine, with other prominent kinase inhibitors: Imatinib, Dasatinib, and Gefitinib. This publication aims to offer an objective analysis of their performance, supported by experimental data and detailed protocols to aid in experimental design and interpretation.

Initially, the query for "Indocarbazostatin" did not yield a specific compound. Further investigation into related chemical structures, specifically "indolocarbazole kinase inhibitors," revealed that Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, is a well-characterized and potent member of this class. It is highly probable that the intended compound of interest belongs to this family, making Staurosporine an excellent representative for a comparative study.

Mechanism of Action: A Tale of Specificity

At its core, a kinase inhibitor's utility is defined by its mechanism of action and its selectivity. Staurosporine functions as a potent, ATP-competitive inhibitor of a wide range of protein kinases.[1] Its planar indolocarbazole structure allows it to fit into the ATP-binding pocket of many kinases, leading to its broad-spectrum activity.[1] This lack of specificity has made it a valuable research tool for inducing apoptosis and studying general kinase inhibition but has precluded its clinical use due to high toxicity.

In contrast, Imatinib, Dasatinib, and Gefitinib were designed for greater target specificity, a key attribute for therapeutic agents.

  • Imatinib is a selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[2] It also inhibits other tyrosine kinases such as c-KIT and PDGF-R.

  • Dasatinib is a more potent and broader-spectrum inhibitor than Imatinib, targeting BCR-ABL, Src family kinases, c-KIT, and others.[3]

  • Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in the growth and proliferation of many solid tumors.[4]

Performance Data: A Quantitative Comparison

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The lower the IC50 value, the more potent the inhibitor.

The following table summarizes the IC50 values of Staurosporine, Imatinib, Dasatinib, and Gefitinib against a panel of selected kinases. It is important to note that IC50 values can vary between different studies and experimental conditions. The data presented here is a compilation from various sources to provide a comparative overview.

Kinase TargetStaurosporine IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)Gefitinib IC50 (nM)
ABL1 25310<1>10,000
SRC 6>10,000<1>10,000
EGFR 88.1>10,000162.3
c-KIT 1014012>10,000
PDGFRα 77028>10,000
VEGFR2 157709>10,000
PKCα 3>10,000>1,000>10,000
PKA 7>10,000>1,000>10,000

Data compiled from multiple sources. Direct comparison should be made with caution.

As the data illustrates, Staurosporine exhibits potent, low nanomolar inhibition across a wide range of kinases, highlighting its pan-kinase inhibitory nature. In contrast, Imatinib, Dasatinib, and Gefitinib demonstrate varying degrees of selectivity for their primary targets.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by these inhibitors and a general workflow for an in vitro kinase inhibition assay.

Signaling_Pathways cluster_egfr EGFR Pathway cluster_bcr_abl BCR-ABL Pathway cluster_src Src Pathway EGFR EGFR GRB2_SOS GRB2_SOS EGFR->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Gefitinib Gefitinib Gefitinib->EGFR Inhibits BCR_ABL BCR_ABL GRB2_SOS2 GRB2/SOS BCR_ABL->GRB2_SOS2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS2 RAS GRB2_SOS2->RAS2 RAF2 RAF RAS2->RAF2 MEK2 MEK RAF2->MEK2 ERK2 ERK MEK2->ERK2 Leukemic_Cell_Proliferation Leukemic_Cell_Proliferation ERK2->Leukemic_Cell_Proliferation STAT5->Leukemic_Cell_Proliferation AKT AKT PI3K->AKT AKT->Leukemic_Cell_Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Src Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Cell_Adhesion_Migration Cell_Adhesion_Migration FAK->Cell_Adhesion_Migration STAT3->Proliferation_Survival Dasatinib2 Dasatinib Dasatinib2->Src Inhibits Staurosporine Staurosporine Staurosporine->EGFR Staurosporine->BCR_ABL Staurosporine->Src

This diagram illustrates the primary signaling pathways targeted by Gefitinib (EGFR), Imatinib and Dasatinib (BCR-ABL), and Dasatinib (Src). Staurosporine is shown to broadly inhibit kinases across these pathways.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents dispense_inhibitor Dispense Inhibitor Dilutions into Microplate prepare_reagents->dispense_inhibitor add_kinase Add Kinase Solution dispense_inhibitor->add_kinase pre_incubate Pre-incubate to Allow Compound-Kinase Interaction add_kinase->pre_incubate initiate_reaction Initiate Reaction with ATP/Substrate Mixture pre_incubate->initiate_reaction incubate_reaction Incubate at Controlled Temperature initiate_reaction->incubate_reaction terminate_reaction Terminate Kinase Reaction incubate_reaction->terminate_reaction detect_signal Add Detection Reagent and Measure Signal terminate_reaction->detect_signal data_analysis Data Analysis (IC50 Determination) detect_signal->data_analysis end End data_analysis->end

This diagram outlines the general steps involved in a typical in vitro kinase inhibition assay to determine the IC50 of a compound.

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining reliable and reproducible data. Below is a representative protocol for an in vitro biochemical kinase assay.

Objective:

To determine the IC50 value of a test compound against a specific protein kinase.

Materials:
  • Purified recombinant protein kinase

  • Specific peptide substrate for the kinase

  • Adenosine 5'-triphosphate (ATP)

  • Test compounds (Staurosporine, Imatinib, Dasatinib, Gefitinib) dissolved in 100% DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution).

  • Assay Setup:

    • Add 1 µL of each compound dilution (or DMSO for control wells) to the wells of a 384-well plate.

    • Prepare a kinase solution in kinase assay buffer and add 5 µL to each well.

    • Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.

  • Kinase Reaction:

    • Prepare a solution containing the peptide substrate and ATP in kinase assay buffer. The final ATP concentration should be close to the Km value for the specific kinase.

    • Initiate the kinase reaction by adding 4 µL of the ATP/substrate solution to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection (using ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no kinase) from all other measurements.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This guide provides a comparative overview of Staurosporine, a broad-spectrum indolocarbazole kinase inhibitor, and the more targeted inhibitors Imatinib, Dasatinib, and Gefitinib. The provided data and protocols are intended to serve as a valuable resource for researchers in the field of kinase inhibitor discovery and development. The choice of inhibitor will ultimately depend on the specific research question, with Staurosporine being a useful tool for broad kinase inhibition studies and the others serving as examples of highly successful targeted therapies.

References

Assessing the Target Specificity of Indocarbazostatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indocarbazostatin, an indolocarbazole antibiotic, has been identified as a potent inhibitor of Nerve Growth Factor (NGF)-induced neuronal differentiation. This activity suggests that its primary biological target is likely a protein kinase involved in the NGF signaling cascade. While comprehensive kinome-wide profiling of this compound is not publicly available, its mechanism can be inferred and compared to related, well-characterized inhibitors. This guide provides a comparative analysis of this compound and Lestaurtinib (CEP-701), a structurally related multi-kinase inhibitor, to assess the putative target specificity of this compound.

Putative Biological Target and Comparative Analysis

This compound's inhibition of NGF-induced neurite outgrowth in PC12 cells points towards the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for NGF, as a primary target. The NGF-TrkA signaling pathway is crucial for neuronal survival and differentiation.

For a robust comparison, we are using Lestaurtinib, another indolocarbazole derivative of K-252a, for which extensive kinase profiling data is available.

Table 1: Comparison of Cellular Potency

This table compares the potency of this compound and its analogue, this compound B, against the known broad-spectrum kinase inhibitor K-252a in a functional cellular assay.

CompoundAssayCell LineIC50 / Inhibitory Concentration
This compound NGF-induced Neurite OutgrowthPC126 nM[1]
This compound B NGF-induced Neurite OutgrowthPC1224 nM[1]
K-252a NGF-induced Neurite OutgrowthPC12200 nM[1]
Table 2: Kinase Inhibition Profile of Lestaurtinib (CEP-701)

The following table presents the dissociation constants (Kd) for Lestaurtinib against a panel of protein kinases, as determined by the KINOMEscan® platform. A lower Kd value indicates a stronger binding affinity. This data provides a benchmark for understanding the potential on- and off-target effects of indolocarbazole-based inhibitors.

Kinase TargetGene SymbolDissociation Constant (Kd) in nM
Phosphorylase kinase catalytic subunit gamma 1PHKG10.4
Mitogen-activated protein kinase kinase kinase 19MAP3K19 (YSK4)0.5
Fms related receptor tyrosine kinase 3 (D835Y mutant)FLT30.6
Fms related receptor tyrosine kinase 3 (D835H mutant)FLT30.7
Large tumor suppressor kinase 2LATS21.0
NUAK family, SNF1-like kinase, 2NUAK2 (SNARK)1.0
Fms related receptor tyrosine kinase 3 (N841I mutant)FLT31.4
MAPK interacting serine/threonine kinase 2MKNK21.4
Fms related receptor tyrosine kinase 3 (ITD mutant)FLT31.5
Polo like kinase 4PLK41.5
Interleukin 1 receptor associated kinase 4IRAK41.7
Phosphorylase kinase catalytic subunit gamma 2PHKG21.7
Protein kinase N2PKN21.8
Janus kinase 3JAK32.3
Serine/threonine kinase 3STK3 (MST2)2.4
Leucine rich repeat kinase 2 (G2019S mutant)LRRK22.5
Checkpoint kinase 1CHEK12.8
Tropomyosin receptor kinase A NTRK1 (TrkA) < 25
Janus kinase 2 JAK2 0.9
Fms related receptor tyrosine kinase 3 FLT3 3

Note: The KINOMEscan data was sourced from a public database screening of 72 inhibitors against 456 human kinases.

Signaling Pathway and Experimental Workflows

To understand the context of this compound's activity and the methods used to assess target specificity, the following diagrams illustrate the relevant biological pathway and experimental procedures.

NGF_TrkA_Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA Binds PLCg PLCγ TrkA->PLCg Activates PI3K PI3K TrkA->PI3K Activates Ras Ras TrkA->Ras Activates This compound This compound This compound->TrkA Inhibits Neuronal_Survival Neuronal Survival & Differentiation PLCg->Neuronal_Survival Akt Akt PI3K->Akt MAPK MAPK (Erk1/2) Ras->MAPK Akt->Neuronal_Survival MAPK->Neuronal_Survival

Caption: Putative mechanism of this compound in the NGF-TrkA signaling pathway.

KinomeScan_Workflow cluster_0 Assay Principle cluster_1 Experimental Steps Kinase DNA-tagged Kinase Ligand Immobilized Ligand Kinase->Ligand Competes for binding Inhibitor Test Compound (e.g., this compound) Inhibitor->Kinase Binds Binding Binding to Ligand NoBinding No Binding Mix 1. Mix Kinase, Ligand, and Inhibitor Incubate 2. Incubate Mix->Incubate Wash 3. Wash Unbound Kinase Incubate->Wash Quantify 4. Quantify Bound Kinase via qPCR of DNA tag Wash->Quantify Quantify->Binding Low Signal Quantify->NoBinding High Signal

Caption: Workflow of the KINOMEscan® competition binding assay.

CETSA_Workflow cluster_0 Cellular Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Analysis Cells_DMSO Cells + DMSO (Control) Heat 1. Heat at various temperatures Cells_DMSO->Heat Cells_Drug Cells + Drug (e.g., this compound) Cells_Drug->Heat Lysis 2. Cell Lysis Heat->Lysis Separate 3. Separate soluble and precipitated fractions Lysis->Separate Detect 4. Detect soluble target protein (e.g., Western Blot) Separate->Detect Result Thermal Shift indicates target engagement Detect->Result

References

Safety Operating Guide

Navigating the Safe Disposal of Indocarbazostatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Step-by-Step Disposal Protocol for Indocarbazostatin

The following procedures are synthesized from general laboratory waste management guidelines and should be adapted to comply with local and institutional regulations.

1. Waste Identification and Segregation:

  • Assume Hazard: In the absence of specific data, treat all this compound waste—including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, vials)—as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react violently or produce toxic gases[1]. Keep acids and bases separate, and do not combine oxidizing agents with reducing agents or organic compounds[1].

2. Containerization:

  • Use Appropriate Containers: Collect this compound waste in a designated, compatible container. Plastic containers are often preferred[2]. The container must be in good condition, with no cracks or signs of deterioration, and have a secure screw cap[1].

  • Avoid Overfilling: Do not fill containers beyond the neck or leave at least one inch of headroom to allow for expansion[1].

3. Labeling:

  • Clear and Complete Labeling: All waste containers must be properly labeled. If reusing an empty chemical bottle, completely cross out the original label[3].

  • Required Information: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and composition of the waste

    • The date when waste was first added to the container

    • The name and contact information of the generating researcher or lab

4. Storage:

  • Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation[1][2]. Do not move waste from one room to another for storage[2].

  • Secure and Safe Storage: Keep the waste container closed except when adding waste[1][2]. The SAA should be inspected weekly for any leaks[1].

  • Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically up to 55 gallons) and the time limits for storage (up to one year for partially filled containers, with full containers needing to be removed within three days)[1][2]. For acutely toxic chemical waste, the accumulation limit is much lower (e.g., one quart of liquid or one kilogram of solid)[2].

5. Disposal:

  • Contact EHS for Pickup: Once the container is full or the accumulation time limit is reached, contact your institution's EHS department to arrange for pickup and disposal. Do not dispose of this compound down the drain or in the regular trash[3].

Understanding Potential Hazards

To assist in a preliminary hazard assessment, the following table outlines the general characteristics of hazardous waste as defined by regulatory bodies.

Hazard Characteristic Description Examples
Ignitability Liquids with a flash point less than 140°F, solids capable of spontaneous combustion, oxidizing materials, or ignitable compressed gases.Ethanol, sodium nitrate, hydrogen gas
Corrosivity Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.Hydrochloric acid, sodium hydroxide
Reactivity Materials that react violently with water, generate toxic gases when mixed with acids or bases, or are unstable or explosive.Sodium metal, potassium cyanide, picric acid
Toxicity Wastes that are harmful or fatal when ingested or absorbed. This can be determined by specific testing methods.(Determined by regulatory lists and testing)

This table is based on general hazardous waste characteristics and is for informational purposes. The specific classification of this compound waste must be determined in consultation with your EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Indocarbazostatin_Disposal_Workflow cluster_generation Waste Generation & Collection cluster_storage Storage in Laboratory cluster_disposal Final Disposal start This compound Waste Generated collect Collect in a designated, compatible, and sealed container. start->collect label_container Label container with 'Hazardous Waste', chemical name, concentration, and date. collect->label_container store Store in a designated Satellite Accumulation Area (SAA). label_container->store inspect Inspect SAA weekly for leaks and container integrity. store->inspect check_full Is container full or storage time limit reached? inspect->check_full check_full->store No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. check_full->contact_ehs Yes end EHS Collects and Disposes of Waste contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these general yet crucial safety and disposal protocols, laboratory professionals can manage this compound waste responsibly, ensuring the protection of themselves, their colleagues, and the environment. Always prioritize communication with your institution's EHS professionals to ensure full compliance with all applicable regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.